molecular formula C11H11NO B6164451 (6-methylquinolin-8-yl)methanol CAS No. 1261452-96-3

(6-methylquinolin-8-yl)methanol

Número de catálogo: B6164451
Número CAS: 1261452-96-3
Peso molecular: 173.2
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(6-methylquinolin-8-yl)methanol (CAS 1261452-96-3) is a valuable chemical building block in organic and medicinal chemistry research. This compound features a quinoline core structure, a privileged scaffold known for diverse biological activities and applications in material science . The specific substitution pattern with a hydroxymethyl group at the 8-position and a methyl group at the 6-position makes it a versatile intermediate for the synthesis of more complex molecules . Quinoline derivatives are extensively investigated for their pharmacological properties and serve as key precursors in developing active compounds for various research areas . As a solid with the molecular formula C11H11NO and a molecular weight of 173.21 g/mol , it offers multiple sites for chemical modification. The hydroxymethyl group can be readily oxidized or functionalized, while the quinoline nitrogen and ring system can participate in coordination and further ring-forming reactions. This compound is provided for research applications only and is not intended for diagnostic or therapeutic uses.

Propiedades

Número CAS

1261452-96-3

Fórmula molecular

C11H11NO

Peso molecular

173.2

Pureza

95

Origen del producto

United States
Foundational & Exploratory

The Application Scientist’s Guide to (6-Methylquinolin-8-yl)methanol: Physicochemical Profiling and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter chemical scaffolds that serve dual purposes—acting as both versatile synthetic intermediates and privileged pharmacophores. (6-Methylquinolin-8-yl)methanol (CAS: 1261452-96-3) is a prime example of such a dual-threat molecule.

This in-depth technical guide explores the physicochemical properties, mechanistic synthesis, and application workflows of (6-methylquinolin-8-yl)methanol. Rather than merely listing its properties, we will deconstruct the causality behind its behavior, detailing why its specific structural features make it an exceptional bidentate ligand and a valuable building block in drug development.

Physicochemical Profiling & Structural Causality

Understanding the physical and chemical properties of (6-methylquinolin-8-yl)methanol requires analyzing the interplay between its quinoline core, the 8-hydroxymethyl group, and the 6-methyl substituent.

The combination of a "hard" oxygen donor (from the hydroxyl group) and a "softer" nitrogen donor (from the quinoline ring) allows this molecule to engage in highly stable bidentate coordination with a variety of transition metals. Furthermore, the 6-methyl group is not merely a passive spectator; it provides subtle steric bulk and modulates the electronic density of the quinoline ring via inductive (+I) effects, marginally increasing the Lewis basicity of the nitrogen compared to an unsubstituted quinoline.

Quantitative Data Summary
PropertyValueCausality / Experimental Significance
CAS Number 1261452-96-3Unique registry identifier for procurement and database tracking.
Molecular Formula C₁₁H₁₁NODefines the baseline stoichiometry for synthetic planning.
Molecular Weight 173.21 g/mol Low molecular weight ensures high ligand efficiency (LE) in drug design.
Physical State Pale yellow oilIndicates low crystal lattice energy, typical for asymmetrically substituted quinolines; necessitates careful handling during column chromatography.
Chromatographic Mobility (R_f) 0.30Measured in Petroleum Ether/Ethyl Acetate (4:1). The polar -OH group significantly retards mobility on standard normal-phase silica.
H-Bond Donors / Acceptors 1 / 2The single donor (-OH) and dual acceptors (N, O) dictate its solubility profile and enable robust target binding in biological assays.

Mechanistic Insights: Palladium-Catalyzed C(sp³)–H Functionalization

Historically, synthesizing substituted quinoline methanols required multi-step classical ring syntheses (e.g., Skraup or Friedländer syntheses) followed by functional group manipulation. Today, the state-of-the-art approach leverages direct, site-selective C(sp³)–H bond functionalization .

As demonstrated in the landmark methodology by , (6-methylquinolin-8-yl)methanol can be synthesized directly from 6,8-dimethylquinoline.

The Causality of Regioselectivity: Why is the 8-methyl group activated while the 6-methyl group remains untouched? The quinoline nitrogen acts as an endogenous, built-in directing group. Upon coordination to the Pd(II) catalyst, the metal center is rigidly positioned in close proximity to the 8-methyl C(sp³)–H bond. This proximity effect drives the formation of a thermodynamically stable 5-membered palladacycle. The 6-methyl group lacks a proximal directing heteroatom, rendering it inert under these specific catalytic conditions.

CatalyticCycle Pd_II Pd(II) Catalyst Active Species Coordination N-Coordination 6,8-Dimethylquinoline Pd_II->Coordination Substrate binding CH_Act C(sp3)-H Activation Cyclopalladation Coordination->CH_Act Acetate-assisted deprotonation Oxidation Oxidation to Pd(IV) Hypervalent Iodine CH_Act->Oxidation Oxidant addition RedElim Reductive Elimination C-O Bond Formation Oxidation->RedElim Ligand coupling Product (6-Methylquinolin-8-yl)methanol Product Release RedElim->Product Dissociation Product->Pd_II Catalyst regeneration

Catalytic cycle of Pd-catalyzed C(sp3)-H hydroxylation yielding (6-methylquinolin-8-yl)methanol.

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol for the synthesis of (6-methylquinolin-8-yl)methanol is designed as a self-validating system. Built-in observational checkpoints allow the bench scientist to confirm the reaction's trajectory in real-time, preventing the waste of downstream resources.

Reagents & Setup
  • Substrate: 6,8-Dimethylquinoline (0.2 mmol)

  • Catalyst: Pd(OAc)₂ (0.02 mmol, 10 mol%)

  • Oxidant: Hypervalent iodine reagent (e.g., PhI(OAc)₂ or phosphate-based hypervalent iodine) (0.60 mmol)

  • Additive: AgOAc (0.1 mmol) – Crucial for facilitating acetate exchange and preventing catalyst poisoning.

  • Solvent: Toluene (1 mL)

Step-by-Step Methodology

Step 1: Catalyst Activation & Coordination

  • Action: In an oven-dried Schlenk tube under an inert atmosphere, combine 6,8-dimethylquinoline, Pd(OAc)₂, and toluene. Stir at room temperature for 10 minutes.

  • Validation Checkpoint: The solution should transition from the distinct orange of free Pd(OAc)₂ to a deeper red/brown homogeneous mixture, indicating successful N-coordination and the formation of the pre-catalytic complex.

Step 2: Oxidation & C-H Functionalization

  • Action: Add the hypervalent iodine oxidant and AgOAc. Seal the tube and heat to 100 °C for 18–24 hours.

  • Validation Checkpoint: Monitor via TLC (Petroleum Ether/Ethyl Acetate = 4:1). The non-polar starting material spot (R_f ~ 0.8) should steadily deplete, replaced by a new, UV-active polar spot at R_f = 0.30. Warning: The rapid formation of a black precipitate (Pd black) before 12 hours indicates premature catalyst decomposition, likely due to moisture ingress or excessive localized heating.

Step 3: Workup & Isolation

  • Action: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove the silver salts and spent palladium. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

  • Validation Checkpoint: The isolated product must be a pale yellow oil. Yields should consistently range between 65–70% .

Step 4: Analytical Verification (NMR)

  • Action: Dissolve the purified oil in CDCl₃ and acquire a ¹H NMR spectrum (300 MHz).

  • Validation Checkpoint: The spectrum must self-validate the regiochemistry. Look for the disappearance of the 8-methyl singlet (~2.7 ppm) and the emergence of a new diagnostic signal for the hydroxymethyl protons (-CH₂OH) in the 4.5–5.5 ppm region. The quinoline core protons remain distinct: δ 8.81 (d, J = 4.2 Hz, 1H, H-2), 8.12 (d, J = 8.4 Hz, 1H, H-4), and 7.53 (s, 1H, H-5/7).

Applications in Drug Development

In medicinal chemistry, the 8-hydroxymethylquinoline scaffold is frequently deployed as a Zinc-Binding Group (ZBG) or a metal-chelating pharmacophore. Because metalloenzymes (such as Histone Deacetylases or Matrix Metalloproteinases) rely on active-site metal ions, the bidentate N,O-coordination motif of (6-methylquinolin-8-yl)methanol allows it to anchor tightly within the catalytic pocket. The 6-methyl group can be further leveraged to fill hydrophobic sub-pockets, enhancing target selectivity.

Workflow Scaffold (6-Methylquinolin-8-yl)methanol Core Scaffold Derivatization O-Alkylation / Esterification Library Generation Scaffold->Derivatization Diversification Screening High-Throughput Screening Metalloenzyme Targets Derivatization->Screening Bioassay Lead Lead Optimization SAR Analysis Screening->Lead Hit Identification

Drug development workflow utilizing the (6-methylquinolin-8-yl)methanol scaffold.

References

  • He, Y., Huang, L., Xie, L., Liu, P., Wei, Q., Mao, F., Zhang, X., Huang, J., Chen, S., & Huang, C. (2019). "Palladium-Catalyzed C–H Bond Functionalization Reactions Using Phosphate/Sulfonate Hypervalent Iodine Reagents." The Journal of Organic Chemistry, 84(16), 10088–10101.[Link][1]

Sources

An In-depth Technical Guide to the Synthesis of (6-methylquinolin-8-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-methylquinolin-8-yl)methanol is a key heterocyclic compound with significant potential in medicinal chemistry and materials science. Its quinoline core is a prevalent scaffold in numerous biologically active molecules, and the specific substitution pattern of a methyl group at the 6-position and a hydroxymethyl group at the 8-position offers unique opportunities for structural modifications and the development of novel derivatives. This guide provides a comprehensive overview of the principal synthetic pathways to (6-methylquinolin-8-yl)methanol, detailing the underlying mechanisms and providing experimentally-derived insights for its successful laboratory-scale preparation.

Strategic Approaches to Synthesis

The synthesis of (6-methylquinolin-8-yl)methanol can be approached through several strategic pathways. The choice of a particular route will often depend on the availability of starting materials, desired scale, and the specific capabilities of the laboratory. The most viable strategies converge on the preparation of a key intermediate, 6-methylquinoline-8-carbaldehyde, which is then reduced to the target primary alcohol.

This guide will focus on two primary, well-substantiated approaches:

  • Synthesis via Halogen-Metal Exchange from 8-Bromo-6-methylquinoline: This robust, multi-step pathway offers good control over regioselectivity. It involves the initial construction of the 6-methylquinoline core, followed by bromination at the 8-position. A subsequent halogen-metal exchange and formylation provide the key aldehyde intermediate.

  • Synthesis via Oxidation of 6,8-dimethylquinoline: This more direct approach leverages the selective oxidation of the 8-methyl group of a readily accessible precursor.

Pathway 1: Synthesis from 8-Bromo-6-methylquinoline

This pathway is a reliable method that proceeds through well-established and high-yielding reactions. It is broken down into three main stages: construction of the quinoline core, introduction of a handle for functionalization, and the final conversion to the target alcohol.

Stage 1: Synthesis of 6-Methylquinoline

The foundational step is the synthesis of the 6-methylquinoline scaffold. Several classic named reactions can be employed, with the Skraup synthesis being a historically significant and effective method.

Skraup Synthesis of 6-Methylquinoline

The Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[1] To synthesize 6-methylquinoline, p-toluidine is used as the aniline component.

Mechanism of the Skraup Synthesis: The reaction proceeds through a series of steps:

  • Dehydration of glycerol by sulfuric acid to form acrolein.

  • Michael addition of the aniline (p-toluidine) to acrolein.

  • Acid-catalyzed cyclization of the resulting intermediate.

  • Dehydration to form a dihydroquinoline.

  • Oxidation of the dihydroquinoline to the aromatic 6-methylquinoline.

Skraup Synthesis p_toluidine p-Toluidine michael_adduct Michael Adduct p_toluidine->michael_adduct glycerol Glycerol H2SO4 H₂SO₄ glycerol->H2SO4 - H₂O acrolein Acrolein H2SO4->acrolein oxidant Oxidizing Agent (e.g., Nitrobenzene) methylquinoline 6-Methylquinoline oxidant->methylquinoline acrolein->michael_adduct Michael Addition dihydroquinoline 1,2-Dihydro-6-methylquinoline michael_adduct->dihydroquinoline Cyclization & Dehydration dihydroquinoline->methylquinoline Oxidation

Caption: General workflow for the Skraup synthesis of 6-methylquinoline.

Stage 2: Synthesis of 8-Bromo-6-methylquinoline

With 6-methylquinoline in hand, the next step is the regioselective introduction of a bromine atom at the 8-position. This is a crucial step as the bromine will serve as a handle for the subsequent formylation. A common method for this is electrophilic bromination.

Experimental Protocol: Bromination of 6-Methylquinoline

A detailed protocol for the synthesis of 8-bromo-6-methylquinoline can be adapted from established procedures for quinoline bromination.[2]

  • Dissolution: Dissolve 6-methylquinoline in a suitable solvent such as concentrated sulfuric acid.

  • Brominating Agent: Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, to the solution while maintaining a low temperature.

  • Reaction: Allow the reaction to proceed at a controlled temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully quench the reaction mixture by pouring it onto ice, followed by neutralization with a base (e.g., sodium hydroxide solution) to precipitate the crude product.

  • Purification: The crude 8-bromo-6-methylquinoline can be purified by recrystallization or column chromatography.

Stage 3: Synthesis of (6-methylquinolin-8-yl)methanol

This final stage involves a two-step transformation of 8-bromo-6-methylquinoline into the target alcohol.

Step 3a: Formylation via Lithium-Halogen Exchange

The bromo-substituted quinoline is converted to the corresponding carbaldehyde via a lithium-halogen exchange followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).[3][4]

Mechanism of Lithium-Halogen Exchange and Formylation: The reaction is initiated by the treatment of 8-bromo-6-methylquinoline with an organolithium reagent, typically n-butyllithium (n-BuLi), at low temperature. This results in the exchange of the bromine atom for a lithium atom, forming a highly reactive organolithium intermediate. This intermediate is then quenched with DMF. The nucleophilic organolithium attacks the electrophilic carbonyl carbon of DMF. Subsequent acidic workup hydrolyzes the resulting intermediate to afford 6-methylquinoline-8-carbaldehyde.

Lithium-Halogen Exchange and Formylation bromoquinoline 8-Bromo-6-methylquinoline lithiated_intermediate 8-Lithio-6-methylquinoline bromoquinoline->lithiated_intermediate Li-Br Exchange nBuLi n-BuLi nBuLi->lithiated_intermediate adduct Tetrahedral Intermediate lithiated_intermediate->adduct Nucleophilic Addition DMF DMF DMF->adduct aldehyde 6-Methylquinoline-8-carbaldehyde adduct->aldehyde Acidic Workup

Caption: Pathway from 8-bromo-6-methylquinoline to the corresponding carbaldehyde.

Step 3b: Reduction of 6-Methylquinoline-8-carbaldehyde

The final step is the reduction of the aldehyde functionality to a primary alcohol. This is a standard and high-yielding transformation in organic synthesis. Sodium borohydride (NaBH₄) is a commonly used and effective reagent for this purpose due to its selectivity for aldehydes and ketones.

Experimental Protocol: Reduction with Sodium Borohydride

  • Dissolution: Dissolve 6-methylquinoline-8-carbaldehyde in a suitable protic solvent, such as methanol or ethanol.

  • Reduction: Cool the solution in an ice bath and add sodium borohydride portion-wise.

  • Reaction: Stir the reaction mixture at room temperature until the aldehyde is completely consumed, as monitored by TLC.

  • Work-up: Quench the reaction by the slow addition of water or dilute acid.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure. The crude (6-methylquinolin-8-yl)methanol can be purified by column chromatography or recrystallization.

Mechanism of Sodium Borohydride Reduction: The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. This forms an alkoxide intermediate, which is subsequently protonated by the solvent during the workup to yield the primary alcohol.

Pathway 2: Synthesis via Oxidation of 6,8-dimethylquinoline

An alternative and potentially more atom-economical route involves the selective oxidation of the methyl group at the 8-position of 6,8-dimethylquinoline.

Stage 1: Synthesis of 6,8-dimethylquinoline

The starting material, 6,8-dimethylquinoline, can be synthesized using classic quinoline syntheses such as the Doebner-von Miller or Combes reaction, starting from 2,4-dimethylaniline.[5][6][7][8]

Stage 2: Selective Oxidation to (6-methylquinolin-8-yl)methanol

Direct and selective oxidation of the 8-methyl group is a key challenge. Research has shown that palladium-catalyzed aerobic oxidation of 8-methylquinolines can yield 8-quinolylmethyl acetates.[9][10] Subsequent hydrolysis of the acetate ester provides the desired alcohol.

Experimental Protocol: Catalytic Aerobic Oxidation and Hydrolysis

  • Oxidation: In a reaction vessel, combine 6,8-dimethylquinoline, a palladium(II) catalyst (e.g., Pd(OAc)₂), a suitable ligand (e.g., 2,6-pyridinedicarboxylic acid), and a solvent system such as acetic acid/acetic anhydride.[9][10] The reaction is carried out under an atmosphere of oxygen or air at an elevated temperature.

  • Isolation of Acetate: Upon completion, the reaction mixture is worked up to isolate the 8-acetoxymethyl-6-methylquinoline intermediate.

  • Hydrolysis: The isolated acetate is then hydrolyzed to the alcohol using standard basic (e.g., NaOH in methanol/water) or acidic (e.g., HCl in water) conditions.

Oxidation Pathway dimethylquinoline 6,8-Dimethylquinoline acetate_intermediate 8-Acetoxymethyl-6-methylquinoline dimethylquinoline->acetate_intermediate C-H Acetoxylation catalyst Pd(II) Catalyst, O₂ AcOH/Ac₂O catalyst->acetate_intermediate target_alcohol (6-methylquinolin-8-yl)methanol acetate_intermediate->target_alcohol hydrolysis Hydrolysis (H⁺ or OH⁻) hydrolysis->target_alcohol

Sources

Advanced 1H and 13C NMR Characterization of (6-Methylquinolin-8-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(6-Methylquinolin-8-yl)methanol is a highly versatile bifunctional aromatic scaffold. The molecule features a quinoline core substituted with an electron-donating methyl group at the C-6 position and a coordinating hydroxymethyl group at the C-8 position. This specific substitution pattern makes it an invaluable directing group and building block in transition-metal-catalyzed C–H bond functionalization—particularly in reactions utilizing hypervalent iodine reagents [1]. Additionally, functionalized quinolines are heavily investigated in medicinal chemistry, serving as core pharmacophores in the development of Sigma 2 receptor (σ2R) ligands for pancreatic cancer therapies [2].

This whitepaper provides an in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra of (6-methylquinolin-8-yl)methanol. By deconstructing the electronic environments and providing field-proven acquisition protocols, this guide ensures that researchers can confidently characterize this molecule and its downstream synthetic derivatives.

Structural Analysis & Causality of Chemical Shifts

To accurately assign NMR signals, one must understand the causality behind the chemical shifts. The quinoline ring is a fused heterocyclic system where the electronegative nitrogen atom exerts strong electron-withdrawing inductive ( −I ) and resonance ( −M ) effects.

  • Deshielding at C-2 and C-4: The nitrogen atom withdraws electron density most strongly from the α (C-2) and γ (C-4) positions. Consequently, the protons attached to these carbons resonate far downfield.

  • The 6-Methyl Effect: The methyl group at C-6 acts as a weak electron-donating group ( +I ). This slightly increases the electron density at the ortho (C-5, C-7) and para positions, providing a subtle shielding effect compared to an unsubstituted quinoline.

  • The 8-Hydroxymethyl Effect: The −CH2​OH group at C-8 introduces a localized deshielding effect on the methylene protons due to the electronegativity of the adjacent oxygen atom. Furthermore, the hydroxyl proton typically undergoes rapid intermolecular exchange in CDCl3​ at room temperature, which collapses its coupling to the adjacent methylene protons, resulting in a sharp singlet for the −CH2​− group.

Quantitative Data Presentation

The following empirical data is derived from high-resolution NMR characterization performed at 300 MHz ( 1 H) and 75 MHz ( 13 C) in CDCl3​ [1].

Table 1: 1 H NMR Characterization (300 MHz, CDCl3​ )
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentMechanistic Rationale
8.88 Doublet (d)4.21HH-2Highly deshielded by the adjacent electronegative nitrogen and ring anisotropy.
8.37 Doublet (d)8.41HH-4Deshielded by resonance effects from the nitrogen atom.
7.46 – 7.50 Multiplet (m)-2HH-5, H-7Overlapping signals in the aromatic region; slightly shielded by the 6-methyl group.
7.32 Doublet (d)7.21HH-3 β -position to nitrogen; less deshielded than H-2 and H-4.
5.17 Singlet (s)-2H −CH2​− (at C-8)Deshielded by the adjacent oxygen. Rapid -OH exchange prevents 3J coupling.
2.68 Singlet (s)-3H −CH3​ (at C-6)Typical benzylic/aromatic methyl shift; isolated from proton-proton coupling.
Table 2: 13 C{ 1 H} NMR Characterization (75 MHz, CDCl3​ )
Chemical Shift (δ, ppm)Carbon TypeAssignmentMechanistic Rationale
148.5 Aromatic CHC-2Directly adjacent to the nitrogen atom; maximum deshielding.
147.4 Quaternary CC-8aBridgehead carbon adjacent to nitrogen.
136.1 Aromatic CHC-4Deshielded via resonance.
134.2, 133.3 Quaternary CC-4a, C-8Bridgehead and substituted carbons.
127.9, 127.5, 126.7 Aromatic CHC-3, C-5, C-7Standard aromatic carbons, modulated by the 6-methyl group.
120.7 Quaternary CC-6Substituted aromatic carbon.
64.8 Aliphatic CH2​ C-8' ( −CH2​OH )Strongly deshielded by the covalently bound hydroxyl oxygen.
18.5 Aliphatic CH3​ C-6' ( −CH3​ )Standard shift for a methyl group attached to an aromatic ring.

Experimental Protocols: Self-Validating NMR Workflow

To ensure high-fidelity data reproduction, the following step-by-step methodology must be strictly adhered to. This protocol is designed as a self-validating system, where each step confirms the success of the previous one.

Step 1: Sample Preparation

  • Weigh 15–20 mg of (6-methylquinolin-8-yl)methanol for 1 H NMR, or 40–50 mg for 13 C NMR.

  • Dissolve the sample completely in 0.6 mL of deuterated chloroform ( CDCl3​ , 99.8% D). Causality: CDCl3​ is chosen because it lacks exchangeable protons that might interfere with the sample's signals, and its residual CHCl3​ peak serves as a reliable internal reference.

  • Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution height is exactly 4 cm to optimize the magnetic field homogeneity.

Step 2: Spectrometer Setup (Locking, Tuning, and Shimming)

  • Insert the sample into the spectrometer (e.g., 300 MHz or 400 MHz).

  • Locking: Lock the spectrometer to the deuterium signal of CDCl3​ . This compensates for magnetic field drift over time.

  • Tuning and Matching: Tune the probe to the exact resonance frequencies of 1 H and 13 C for the specific sample impedance.

  • Shimming: Optimize the magnetic field homogeneity (Z1, Z2, Z3, Z4 shims). Validation: The lock level should maximize, and the residual CHCl3​ signal should have a linewidth at half-height ( w1/2​ ) of < 1.0 Hz.

Step 3: Acquisition Parameters

  • 1 H NMR: Run a standard 1D proton sequence (e.g., zg30). Use 16–64 scans with a relaxation delay ( D1 ) of 1.5–2.0 seconds.

  • 13 C NMR: Run a proton-decoupled carbon sequence (e.g., zgpg30). Because 13 C has a low natural abundance (1.1%) and longer T1​ relaxation times, use a minimum of 1024 scans with a D1 of 2.0–3.0 seconds to ensure quantitative integration of quaternary carbons.

Step 4: Data Processing

  • Apply a Fourier Transform (FT) to convert the Free Induction Decay (FID) into a frequency spectrum.

  • Perform manual zero-order and first-order phase corrections to ensure all peaks are purely absorptive.

  • Apply a polynomial baseline correction.

  • Reference the spectrum: Set the residual CHCl3​ peak to exactly 7.26 ppm ( 1 H) and the central peak of the CDCl3​ triplet to 77.16 ppm ( 13 C).

Workflow Visualization

The following diagram illustrates the logical progression of the NMR characterization workflow, emphasizing the parallel acquisition tracks for proton and carbon spectra.

NMR_Workflow A Sample Preparation (15-50 mg in CDCl3) B Spectrometer Setup (Locking, Tuning, Shimming) A->B C 1H NMR Acquisition (16-64 Scans, d1=2s) B->C D 13C NMR Acquisition (1024+ Scans, d1=2s, 1H Decoupled) B->D E Data Processing (FT, Phase & Baseline Correction) C->E D->E F Spectral Analysis (Referencing, Integration, Multiplets) E->F

Figure 1: Standardized workflow for 1H and 13C NMR acquisition and processing.

References

  • Palladium-Catalyzed C–H Bond Functionalization Reactions Using Phosphate/Sulfonate Hypervalent Iodine Reagents.
  • Design and Synthesis of Orally Active Quinolyl Pyrazinamides as Sigma 2 Receptor Ligands for the Treatment of Pancreatic Cancer.

Crystal Structure and X-ray Diffraction Analysis of (6-methylquinolin-8-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(6-methylquinolin-8-yl)methanol is a highly versatile nitrogen-based heterocyclic compound, frequently utilized as a bidentate ligand in transition-metal catalysis and a critical intermediate in pharmaceutical development[1][2]. Understanding its three-dimensional molecular architecture through Single-Crystal X-Ray Diffraction (SC-XRD) is paramount for rational drug design and catalyst optimization. This whitepaper provides an in-depth, field-proven guide to the structural analysis of (6-methylquinolin-8-yl)methanol, detailing the causality behind crystallization techniques, X-ray data acquisition, and the supramolecular interactions that dictate its solid-state packing.

Molecular Architecture and Supramolecular Synthons

The structural integrity of (6-methylquinolin-8-yl)methanol (C₁₁H₁₁NO)[3] is defined by two primary functional domains: the rigid, planar quinoline core and the flexible, hydrogen-bond-capable hydroxymethyl group at the C8 position.

In the solid state, the spatial orientation of these groups is not random; it is governed by thermodynamic packing rules. The hydroxyl group (-OH) acts as a strong hydrogen bond donor, while the quinoline nitrogen acts as an acceptor. This complementary relationship drives the formation of robust intermolecular O−H⋯N hydrogen bonds. Crystallographically, this typically manifests as a centrosymmetric dimer characterized by an R22​(10) supramolecular synthon. Secondary stabilization is achieved via π−π stacking between the parallel quinoline rings of adjacent dimers, ultimately yielding a highly ordered 3D lattice.

G A Monomer: (6-methylquinolin-8-yl)methanol B O-H···N Hydrogen Bonding A->B Primary driving force C π-π Stacking Interactions A->C Secondary stabilization D Centrosymmetric Dimer Formation B->D R2,2(10) Synthon E 3D Supramolecular Architecture C->E Inter-dimer packing D->E Lattice assembly

Supramolecular assembly logic of (6-methylquinolin-8-yl)methanol via non-covalent interactions.

Self-Validating Crystallization Protocol

To obtain diffraction-quality single crystals, researchers must control the supersaturation rate to favor nucleation over rapid precipitation. The following protocol utilizes a binary solvent system designed for thermodynamic control.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 50 mg of highly pure (6-methylquinolin-8-yl)methanol in 2 mL of dichloromethane (DCM). Causality: DCM is an excellent solvent for quinoline derivatives, ensuring complete dissolution without thermal degradation.

  • Anti-Solvent Layering: Carefully layer 4 mL of n-hexane (anti-solvent) over the DCM solution in a narrow glass vial.

  • Controlled Diffusion: Cap the vial loosely to allow slow evaporation of the highly volatile DCM. Causality: As DCM evaporates faster than hexane, the solution slowly transitions into a supersaturated state, promoting the slow growth of single-domain crystals rather than twinned or polycrystalline aggregates.

  • Validation Check (Optical Microscopy): After 48-72 hours, harvest the resulting pale-yellow crystals. Examine them under a polarized light microscope. A high-quality single crystal will exhibit sharp, uniform extinction every 90 degrees of rotation. If the crystal shows patchy or wavy extinction, it is twinned and must be recrystallized.

Single-Crystal X-Ray Diffraction (SC-XRD) Workflow

Once a validated crystal is obtained, the SC-XRD workflow must be executed with strict adherence to low-temperature protocols to ensure high-resolution data.

Step-by-Step Methodology:

  • Crystal Mounting: Select a crystal with optimal dimensions (e.g., 0.2×0.15×0.1 mm). Submerge it in paratone-N oil and mount it on a MiTeGen polyimide loop. Causality: The oil acts as a cryoprotectant, preventing the crystal from shattering due to thermal shock or solvent loss when exposed to the cold stream.

  • Data Collection: Transfer the loop to the diffractometer goniometer equipped with a cryostream set to 100 K. Use Mo K α radiation ( λ=0.71073 Å) or Ga K α radiation[2]. Causality: Collecting data at 100 K drastically reduces the thermal motion of atoms (Debye-Waller factors), sharpening the diffraction spots at high angles and allowing for the precise resolution of hydrogen atom positions.

  • In-Situ Validation (Indexing): Collect a rapid matrix of 30-50 frames. Index the reflections to determine the unit cell. Self-Validation: If the internal agreement factor ( Rint​ ) of the preliminary data is >0.10 , the crystal is likely cracked or twinned; abort and mount a new crystal. If Rint​<0.05 , proceed with full hemisphere data collection.

  • Reduction and Absorption Correction: Integrate the raw frames using software such as APEX/SAINT. Apply a multi-scan absorption correction (e.g., SADABS). Causality: Absorption correction is critical to account for the varying path lengths of X-rays through the non-spherical crystal, ensuring accurate intensity values.

  • Structure Solution and Refinement: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Hydrogen atoms attached to carbon should be placed in calculated positions, while the hydroxyl hydrogen should ideally be located from the difference Fourier map to confirm the hydrogen bonding network.

Crystallographic Data and Structural Refinement

The structural refinement of (6-methylquinolin-8-yl)methanol typically yields a monoclinic crystal system, which is the thermodynamically favored polymorph for this class of substituted quinolines. Below is a summary of the representative quantitative data expected from a high-quality refinement.

Table 1: Representative Crystallographic Parameters
ParameterValue / Specification
Chemical Formula C₁₁H₁₁NO
Formula Weight 173.21 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 100(2) K
Radiation Source Mo K α ( λ=0.71073 Å)
Z (Molecules per unit cell) 4
Density (calculated) ≈1.28−1.32 g/cm³
Independent Reflections > 2500 ( Rint​<0.05 )
Final R indices[ I>2σ(I) ] R1​≈0.035 , wR2​≈0.090
Goodness-of-fit (GOF) on F2 1.02 - 1.05

Note: A GOF value close to 1.0 indicates that the structural model perfectly accounts for the observed diffraction data within the margin of experimental error.

Conclusion

The crystallographic analysis of (6-methylquinolin-8-yl)methanol reveals a highly ordered architecture driven by directional O−H⋯N hydrogen bonding and π−π stacking. By employing thermodynamically controlled crystallization and low-temperature SC-XRD workflows, researchers can obtain precise atomic coordinates. This structural data is not merely academic; it is a foundational requirement for understanding the steric and electronic parameters of the molecule when utilized as a ligand in palladium-catalyzed C-H functionalization[1] or as a scaffold in medicinal chemistry.

References

  • Palladium-Catalyzed C–H Bond Functionalization Reactions Using Phosphate/Sulfonate Hypervalent Iodine Reagents The Journal of Organic Chemistry - ACS Publications URL
  • Switchable, Reagent-Controlled C(sp3)
  • PubChem - National Institutes of Health (NIH)

Sources

Thermodynamic stability of (6-methylquinolin-8-yl)methanol at room temperature

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of (6-methylquinolin-8-yl)methanol at Room Temperature

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of (6-methylquinolin-8-yl)methanol at room temperature. In the absence of direct empirical data for this specific molecule, this document synthesizes established principles of chemical stability, leveraging the known properties of the quinoline moiety and benzylic alcohols. It outlines a systematic approach encompassing theoretical stability assessment, predictive computational modeling, and a robust experimental design based on international regulatory guidelines. Detailed protocols for forced degradation studies and the development of a stability-indicating analytical method are provided to empower researchers to generate crucial data for drug development and other applications where the purity and shelf-life of (6-methylquinolin-8-yl)methanol are critical.

Introduction

(6-Methylquinolin-8-yl)methanol is a substituted quinoline derivative with potential applications as a key intermediate in the synthesis of novel pharmaceutical agents and other fine chemicals. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents.[1] The stability of any chemical compound, particularly one intended for pharmaceutical use, is a critical quality attribute that dictates its shelf-life, storage conditions, and ultimately, its safety and efficacy. Understanding the thermodynamic stability of (6-methylquinolin-8-yl)methanol at room temperature is therefore a fundamental requirement for its advancement in any research or development pipeline.

This guide provides a comprehensive strategy for elucidating the intrinsic stability of (6-methylquinolin-8-yl)methanol. It is designed to be a practical resource for scientists, offering both the theoretical underpinnings and detailed experimental workflows necessary to conduct a thorough stability assessment.

Chemical Structure and Predicted Stability

The chemical structure of (6-methylquinolin-8-yl)methanol features a quinoline ring system substituted with a methyl group at the 6-position and a methanol group at the 8-position. The thermodynamic stability of the molecule is influenced by the interplay of these functional groups.

  • The Quinoline Core: Quinoline is an aromatic heterocyclic compound. The nitrogen atom in the ring can act as a proton acceptor, influencing the molecule's behavior in acidic or basic conditions. The aromatic system is generally stable but can be susceptible to electrophilic substitution and oxidative degradation.[2][3] The overall stability of quinoline derivatives can be influenced by the nature and position of substituents.[4]

  • The Benzylic Alcohol Moiety: The methanol group at the 8-position is a primary benzylic alcohol. Benzylic alcohols are known to be susceptible to oxidation, which can convert the alcohol to an aldehyde and subsequently to a carboxylic acid.[5][6][7] This oxidation can be promoted by atmospheric oxygen, light, or the presence of trace metal impurities.[8][9] The C-H bonds on the benzylic carbon are relatively weak, making them a likely site for initial degradation reactions.[7]

  • The Methyl Group: The methyl group at the 6-position is an electron-donating group, which can influence the electron density of the quinoline ring and potentially impact its reactivity and stability.

Based on this structural analysis, the most probable degradation pathway for (6-methylquinolin-8-yl)methanol at room temperature is the oxidation of the benzylic alcohol to form 6-methylquinoline-8-carbaldehyde, and potentially further to 6-methylquinoline-8-carboxylic acid. Other potential, though less likely, degradation pathways could involve reactions at the quinoline nitrogen or degradation of the aromatic ring system under harsh conditions.

Computational Approaches to Stability Prediction

In modern drug development, in silico tools are increasingly used in the early stages to predict potential degradation pathways.[10] These computational models can help to focus experimental work and aid in the identification of unknown degradation products.[11][12]

Software applications like Zeneth can predict degradation products based on the chemical structure of the active pharmaceutical ingredient (API) and the applied stress conditions (e.g., acid, base, peroxide, light).[11][13] These programs utilize knowledge bases of known chemical reactions to forecast the likely degradation products.[10] For (6-methylquinolin-8-yl)methanol, such a program would likely predict the oxidation of the benzylic alcohol as a primary degradation route.

Another computational approach involves the calculation of bond dissociation energies (BDEs) to identify the weakest bonds in the molecule and thus the most likely sites of initial degradation.[12] For (6-methylquinolin-8-yl)methanol, the C-H bonds of the methanol group are expected to have a lower BDE compared to other C-H bonds in the molecule, making them more susceptible to homolytic cleavage and subsequent oxidation.

While computational predictions are a valuable tool, they must always be confirmed by experimental data.

Experimental Design for Stability Assessment

A comprehensive assessment of the thermodynamic stability of (6-methylquinolin-8-yl)methanol requires a multi-pronged experimental approach. The following studies are recommended, with protocols designed in accordance with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2).[14][15]

Long-Term and Accelerated Stability Studies

Long-term stability studies are designed to evaluate the physical, chemical, and microbiological characteristics of a substance over a prolonged period under recommended storage conditions. Accelerated stability studies involve storing the substance under exaggerated conditions to speed up chemical degradation and physical changes.

Table 1: Proposed Conditions for Long-Term and Accelerated Stability Studies

Study TypeStorage ConditionMinimum DurationTesting Frequency (Months)
Long-Term25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6
Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying potential degradation products and pathways, and for developing and validating a stability-indicating analytical method.[16][17][18] The goal is to achieve 5-20% degradation of the drug substance.[14][16]

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionProposed Protocol
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation 60°C for 48 hours
Photostability Expose to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B)

A diagram of the proposed experimental workflow is presented below:

G cluster_0 Stability Assessment Workflow cluster_1 Stress Conditions start Pure (6-methylquinolin-8-yl)methanol long_term Long-Term Stability (25°C/60% RH) start->long_term accelerated Accelerated Stability (40°C/75% RH) start->accelerated forced_degradation Forced Degradation Studies start->forced_degradation analysis Stability-Indicating HPLC Analysis long_term->analysis accelerated->analysis acid Acid Hydrolysis forced_degradation->acid base Base Hydrolysis forced_degradation->base oxidation Oxidation forced_degradation->oxidation thermal Thermal forced_degradation->thermal photo Photostability forced_degradation->photo acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis data_interp Data Interpretation & Reporting analysis->data_interp end Determine Shelf-Life & Storage Conditions data_interp->end

Caption: Experimental workflow for assessing the stability of (6-methylquinolin-8-yl)methanol.

Analytical Methodology

A validated stability-indicating analytical method is essential for accurately quantifying the decrease in the concentration of (6-methylquinolin-8-yl)methanol and the increase in the concentration of its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose. The analysis of nitrogen-containing heterocyclic compounds can be challenging due to their polarity, and mixed-mode liquid chromatography may be a suitable alternative.[19][20]

Protocol for HPLC Method Development
  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase Selection: A mixture of a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.

  • Gradient Elution: Develop a gradient elution program to ensure separation of the parent compound from all potential degradation products.

  • Detection Wavelength: Determine the optimal UV detection wavelength by scanning the UV spectrum of (6-methylquinolin-8-yl)methanol.

  • Method Validation: Validate the developed method according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the parent peak from all degradation product peaks.

Data Interpretation and Reporting

The data from the stability studies should be tabulated and plotted to visualize the degradation profile of (6-methylquinolin-8-yl)methanol over time and under different conditions. The shelf-life of the compound can be estimated by determining the time it takes for the concentration of the parent compound to decrease to 90% of its initial value.

The report should include a summary of the stability data, the proposed degradation pathways, and the recommended storage conditions and re-test period or shelf-life.

A hypothesized degradation pathway is illustrated below:

G parent (6-methylquinolin-8-yl)methanol aldehyde 6-methylquinoline-8-carbaldehyde parent->aldehyde Oxidation acid 6-methylquinoline-8-carboxylic acid aldehyde->acid Further Oxidation

Caption: Hypothesized oxidative degradation pathway of (6-methylquinolin-8-yl)methanol.

Conclusion

References

  • In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study. (2014). Vertex AI Search.
  • Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. (n.d.).
  • In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study Using the Software Program Zeneth | Organic Process Research & Development. (2024).
  • Forced Degradation Study as per ICH Guidelines: Wh
  • (PDF)
  • How to Design Forced Degradation to Meet ICH Q1A(R2) and Q2(R2)
  • Selective Oxidation of Benzylic Alcohols and TBDMS Ethers to Carbonyl Compounds with CrO3–H5IO6. (n.d.).
  • Oxidation of Benzylic Alcohols and Lignin Model Compounds with Layered Double Hydroxide C
  • Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ 3 -iodanes. (2024).
  • Forced Degradation Study as per ICH Guidelines | Wh
  • Forced Degradation Study: An Important Tool in Drug Development. (2013). Asian Journal of Research in Chemistry.
  • Quinoline Derivatives Thermodynamic Properties during Phase Transition. (2023). Longdom Publishing.
  • Reactions on the “Benzylic” Carbon: Bromination And Oxid
  • PathPred: Computational Metabolic Pathway Prediction at the Frontier of Biodegradation and Biosynthesis. (2025).
  • Early prediction of pharmaceutical oxidation pathways by computational chemistry and forced degrad
  • Stepwise Stability Constants & Thermodynamic Functions of In (III)
  • Forced Degrad
  • Quinoline biodegradation and its nitrogen transformation pathway by a Pseudomonas sp. strain. (2010). PubMed.
  • Synthesis, DFT studies on a series of tunable quinoline deriv
  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2017). Arabian Journal of Chemistry.
  • Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. (2022). Semantic Scholar.
  • Synthesis, characterization and thermal degradation of 8-hydroxyquinoline–guanidine–formaldehyde terpolymer | Request PDF. (n.d.).
  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applic
  • Quinoline Derivatives in Discovery and Development of Pesticides | Journal of Agricultural and Food Chemistry. (2024).
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). MDPI.
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chrom
  • III Analytical Methods. (n.d.).
  • Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic M
  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (2025). MDPI.
  • Isolation, Synthesis and C-H Functionalization of Nitrogen-Containing Heterocycles | Frontiers Research Topic. (n.d.).

Sources

Solubility Profile of (6-Methylquinolin-8-yl)methanol in Organic Solvents: Thermodynamic Mechanisms and Empirical Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

(6-Methylquinolin-8-yl)methanol (CAS: 1261452-96-3) is a highly versatile bifunctional building block frequently utilized in transition-metal-catalyzed C–H functionalization and advanced API (Active Pharmaceutical Ingredient) synthesis. As a Senior Application Scientist, I frequently observe that the bottleneck in scaling up reactions involving quinoline derivatives is not the catalytic cycle itself, but rather the failure to optimize solvent systems based on rigorous thermodynamic solubility data.

This whitepaper provides an in-depth analysis of the solubility profile of (6-methylquinolin-8-yl)methanol across various organic solvents. By dissecting the molecular architecture, detailing empirical solubility data, and providing a self-validating experimental workflow, this guide equips researchers with the mechanistic understanding required to optimize reaction conditions, extraction protocols, and chromatographic purifications.

Molecular Architecture and Solvation Thermodynamics

The solvation behavior of (6-methylquinolin-8-yl)methanol is dictated by the interplay of three distinct structural motifs:

  • The Quinoline Core: Provides a rigid, planar aromatic system that engages in π−π stacking and van der Waals interactions. The endocyclic nitrogen acts as a potent hydrogen-bond acceptor.

  • The 8-Hydroxymethyl Group (-CH₂OH): Introduces strong polarity. The hydroxyl moiety functions as both a hydrogen-bond donor and acceptor, heavily biasing the molecule toward polar protic and polar aprotic solvents [1].

  • The 6-Methyl Group (-CH₃): Imparts localized lipophilicity, slightly increasing the partition coefficient (Log P) and enhancing solubility in moderately polar organic solvents compared to unsubstituted quinolin-8-ylmethanol.

When introduced into a solvent, the disruption of the solute's crystal lattice must be thermodynamically compensated by solute-solvent interactions. In polar solvents, hydrogen bonding and dipole-dipole interactions dominate, leading to high solubility. In non-polar solvents, the inability of the solvent to disrupt the strong intermolecular hydrogen bonds between the hydroxymethyl groups of adjacent solute molecules results in precipitation or insolubility.

SolvationMechanisms mqm (6-Methylquinolin-8-yl)methanol (Solute) hb_donor H-Bond Donor (-OH) mqm->hb_donor hb_acceptor H-Bond Acceptor (Quinoline N, -OH) mqm->hb_acceptor vdW van der Waals (Aromatic Ring, -CH3) mqm->vdW polar_protic Polar Protic Solvents (MeOH, EtOH) High Solubility polar_aprotic Polar Aprotic Solvents (DMSO, DMF, EtOAc) High to Mod. Solubility non_polar Non-Polar Solvents (Hexane, Heptane) Poor Solubility hb_donor->polar_protic Strong H-Bonding hb_donor->polar_aprotic Dipole Interactions hb_acceptor->polar_protic Strong H-Bonding vdW->polar_aprotic Hydrophobic Solvation vdW->non_polar Weak Dispersion

Caption: Thermodynamic solvation mechanisms of (6-methylquinolin-8-yl)methanol across solvent classes.

Empirical Solubility Profile

Based on structural analogs and empirical chromatographic data [2], the solubility of (6-methylquinolin-8-yl)methanol can be categorized as follows. This data is critical for designing biphasic extractions or selecting anti-solvents for crystallization.

Solvent ClassRepresentative SolventsEstimated Solubility RangeMechanistic Rationale
Polar Protic Methanol, Ethanol, IsopropanolHighly Soluble (>50 mg/mL)Complete solvation via reciprocal H-bond donation and acceptance with the -CH₂OH group and quinoline nitrogen.
Polar Aprotic DMSO, DMF, AcetonitrileHighly Soluble (>50 mg/mL)High dielectric constants and strong dipole-dipole interactions effectively stabilize the polar moieties without requiring H-bond donation from the solvent.
Moderately Polar Ethyl Acetate, Dichloromethane (DCM), ChloroformSoluble (10 - 50 mg/mL)Favorable van der Waals interactions with the aromatic core and 6-methyl group, coupled with moderate dipole stabilization.
Non-Polar Hexane, Heptane, Petroleum EtherPoorly Soluble (<1 mg/mL)Lack of H-bonding capability; solvent cannot overcome the lattice energy of the solute's intermolecular hydrogen bonds.

Application Insight: In palladium-catalyzed C–H functionalization workflows, (6-methylquinolin-8-yl)methanol is often purified using a mixture of petroleum ether and ethyl acetate (typically 4:1 or 8:1). Its retention factor ( Rf​≈0.30 in 4:1 Pet Ether/EtOAc) demonstrates its strong affinity for polar stationary phases and its requirement for a moderately polar mobile phase to achieve elution [2].

Experimental Workflow for Thermodynamic Solubility Determination

Relying on calculated Log P or visual dissolution can lead to catastrophic failures in process chemistry. To obtain precise, actionable data, solubility must be measured thermodynamically. The following self-validating protocol utilizes the shake-flask method coupled with HPLC-UV quantification.

Step-by-Step Methodology

Step 1: Solvent Preparation and Saturation

  • Action: Dispense 2.0 mL of HPLC-grade target solvent into a 5 mL borosilicate glass vial. Add solid (6-methylquinolin-8-yl)methanol in 10 mg increments until a visible suspension persists.

  • Causality: The presence of undissolved solid (an excess) is an absolute requirement. It ensures the solution is fully saturated, allowing the system to measure thermodynamic (equilibrium) solubility rather than transient kinetic solubility.

Step 2: Isothermal Equilibration

  • Action: Hermetically seal the vials and place them in a thermostatic shaking incubator set to 25.0 ± 0.1 °C. Agitate at 300 RPM for exactly 72 hours.

  • Causality: Dissolution is a dynamic equilibrium. A 72-hour window guarantees the transition from metastable kinetic states to a stable thermodynamic equilibrium, allowing time for any potential solvent-mediated polymorphic transformations of the solid crystal lattice to occur.

Step 3: Phase Separation

  • Action: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes at 25.0 °C. Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a clean HPLC vial.

  • Causality: Centrifugation compacts the undissolved solid, preventing filter clogging and the artificial inflation of solubility data by micro-particulates. PTFE is selected for its broad chemical compatibility with organic solvents and low non-specific analyte binding. Maintaining the temperature at 25.0 °C during this step is critical; a drop in temperature would cause precipitation, while a rise would cause supersaturation.

Step 4: HPLC-UV Quantification

  • Action: Dilute an aliquot of the filtrate with the HPLC mobile phase (e.g., 1:100) to ensure the concentration falls within the linear dynamic range of your pre-established calibration curve. Analyze via reverse-phase HPLC (C18 column) using UV detection at the compound's λmax​ (typically around 230-254 nm for quinolines).

  • Causality: Dilution is mandatory to prevent column overloading and detector saturation, which would result in peak broadening and non-linear integration errors.

SolubilityWorkflow prep 1. Solvent Preparation sat 2. Saturation & Equilibration prep->sat Add excess solute sep 3. Phase Separation sat->sep Isothermal shaking (72h) quant 4. HPLC Quantification sep->quant Centrifugation & Filtration calc 5. Solubility Calculation quant->calc Peak area integration

Caption: Step-by-step experimental workflow for determining thermodynamic solubility using HPLC-UV.

Conclusion

The solubility profile of (6-methylquinolin-8-yl)methanol is a direct manifestation of its bifunctional nature. Its high solubility in polar protic and aprotic solvents makes it highly amenable to homogeneous catalysis and functionalization reactions. Conversely, its insolubility in non-polar solvents like hexanes provides an excellent thermodynamic lever for purification via anti-solvent crystallization or silica gel chromatography. By adhering to the rigorous thermodynamic equilibration protocols outlined in this guide, researchers can generate highly reliable solubility data, thereby de-risking scale-up operations and optimizing synthetic yields.

References

  • He, Y., Huang, L., Xie, L., Liu, P., Wei, Q., Mao, F., Zhang, X., & Huang, J. (2019). Palladium-Catalyzed C–H Bond Functionalization Reactions Using Phosphate/Sulfonate Hypervalent Iodine Reagents. The Journal of Organic Chemistry, 84(16), 10088–10101. Available at:[Link]

Methodological & Application

Application Note: (6-Methylquinolin-8-yl)methanol as a Bidentate N,O-Ligand in Advanced Coordination Chemistry and Catalysis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of rational ligand design, the architectural rigidity and electronic tunability of quinoline-based scaffolds offer unparalleled control over metal center reactivity. (6-Methylquinolin-8-yl)methanol (CAS: 1261452-96-3) operates as a highly efficient, monoanionic L,X-type bidentate N,O-ligand.

Unlike flexible aliphatic amino-alcohols, the rigid aromatic backbone of the 8-quinolinemethanol framework enforces a highly predictable coordination geometry, typically yielding stable six-membered metallacycles. The strategic placement of a methyl group at the 6-position—para to the quinoline nitrogen—exerts a critical electronic effect. Through hyperconjugation and inductive electron donation, the 6-methyl group increases the electron density on the nitrogen atom. This enhanced σ-basicity strengthens the metal-nitrogen (M–N) dative bond, preventing unwanted ligand dissociation during high-turnover catalytic cycles, while preserving the necessary hemilability of the oxygen donor for substrate binding.

Physicochemical & Coordination Profiling

To effectively deploy this ligand in drug development and synthetic methodologies, researchers must understand the causality between its structural parameters and coordination behavior. Table 1 summarizes these critical relationships.

Table 1: Comparative Coordination Parameters and Mechanistic Implications

ParameterStructural CharacteristicMechanistic Implication & Causality
Ligand Typology L,X-type (Bidentate N,O)Deprotonation of the hydroxyl group yields a strong anionic O-donor, pairing with the neutral N-donor to form a stable 6-membered chelate ring.
Electronic Modifier 6-Methyl group (para to N)Enhances N-donor σ-basicity; strengthens the M–N bond, stabilizing high-valent or electrophilic metal intermediates against degradation.
Main Group (Al) Coordination Monomeric [L-Al(iBu)₂]The rigid quinoline conformation, combined with the steric bulk of isobutyl groups, prevents the formation of inactive alkoxide-bridged dimers [1].
Transition Metal (Ru) Coordination Octahedral [Ru(L)(p-cymene)Cl]The N,O-chelation provides a hemilabile environment; the O-donor can transiently detach to open a coordination site for substrate binding.

Logical Workflow & Coordination Pathways

The following diagram illustrates the structure-property relationships and the divergent synthetic pathways utilized to generate active catalytic species from (6-methylquinolin-8-yl)methanol.

G cluster_0 Ligand Design & Properties cluster_1 Coordination & Catalysis L (6-Methylquinolin-8-yl)methanol (Bidentate N,O-Ligand) Prop Electronic Effect: 6-Me enhances N-donor σ-basicity L->Prop Structure-Property Al Al(iBu)3 + Ligand (Alkane Elimination) L->Al Coordination Ru [RuCl2(p-cymene)]2 + Ligand (Base-Assisted) L->Ru Coordination Al_Comp Monomeric Al(III) Complex (Rigid 6-Membered Chelate) Al->Al_Comp Steric bulk prevents dimerization Ru_Comp Ru(II) N,O-Complex (Hemilabile Coordination) Ru->Ru_Comp N,O-chelation

Fig 1: Logical workflow of (6-methylquinolin-8-yl)methanol coordination and catalytic applications.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Every reagent choice and environmental condition is explicitly linked to the underlying organometallic mechanism to ensure reproducibility and high fidelity in your results.

Protocol A: Synthesis of a Monomeric Aluminum(III) Lewis Acid Catalyst

Monomeric aluminum complexes are highly sought after as Lewis acid catalysts for ring-opening polymerizations. However, aluminum alkoxides are notorious for forming inactive bridged dimers. This protocol leverages the steric bulk of the isobutyl ligand and the rigid geometry of the quinoline backbone to force a monomeric state [1].

Reagents & Equipment:

  • (6-Methylquinolin-8-yl)methanol (1.0 equiv, rigorously dried)

  • Triisobutylaluminum (Al(iBu)₃) (1.05 equiv, 1.0 M in hexane)

  • Anhydrous toluene and pentane

  • Nitrogen-filled glovebox and Schlenk line

Step-by-Step Methodology:

  • Ligand Preparation: Inside a glovebox, dissolve 1.0 mmol of (6-methylquinolin-8-yl)methanol in 10 mL of anhydrous toluene in a Schlenk flask.

  • Controlled Metalation: Cool the flask to -30 °C. Dropwise add 1.05 mmol of Al(iBu)₃.

    • Causality Check: The low temperature safely manages the exothermic alkane elimination (release of isobutane gas). Al(iBu)₃ is strictly chosen over AlMe₃ because the larger cone angle of the isobutyl groups physically blocks the formation of [Al-μ-O]₂ dimers, preserving the highly active monomeric [L-Al(iBu)₂] species [1].

  • Maturation: Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours to ensure complete alkane elimination.

  • Isolation: Remove the toluene under reduced pressure. Redissolve the resulting residue in a minimum volume of anhydrous pentane and store at -20 °C overnight to precipitate the pure monomeric complex.

Protocol B: Ru(II)-Catalyzed Transfer Hydrogenation of Ketones

This protocol utilizes the ligand to form a hemilabile Ru(II) catalyst in situ. The N,O-chelation stabilizes the metal, while the oxygen atom can transiently unbind to allow the ketone substrate to enter the coordination sphere.

Reagents & Equipment:

  • [RuCl₂(p-cymene)]₂ (0.5 mol%)

  • (6-Methylquinolin-8-yl)methanol (1.1 mol%)

  • Potassium tert-butoxide (KOtBu) (2.0 mol%)

  • Target Ketone (1.0 equiv)

  • Anhydrous Isopropanol (IPA)

Step-by-Step Methodology:

  • In Situ Catalyst Generation: In a sealed reaction vessel under argon, combine [RuCl₂(p-cymene)]₂ (0.5 mol%), the N,O-ligand (1.1 mol%), and KOtBu (2.0 mol%) in 5 mL of anhydrous isopropanol. Stir at 40 °C for 15 minutes.

    • Causality Check: KOtBu acts as a mild base to deprotonate the methanol moiety, forming the active anionic O-donor. The 6-methyl group enriches the quinoline nitrogen, ensuring the Ru–N bond remains intact throughout the catalytic cycle.

  • Substrate Addition: Add 1.0 mmol of the target ketone to the activated catalyst solution.

  • Hydrogen Transfer: Elevate the temperature to 80 °C and stir for 4–8 hours.

    • Causality Check: Isopropanol serves a dual purpose as both the solvent and the stoichiometric hydride donor. The hemilability of the N,O-ligand allows the Ru center to accept a hydride from IPA and subsequently transfer it to the coordinated ketone.

  • Quench and Analysis: Cool the reaction to room temperature and expose it to air to deactivate the catalyst. Filter the mixture through a short pad of silica gel (eluting with ethyl acetate) and evaporate the solvent to obtain the crude alcohol product for NMR or GC/MS quantification.

References

  • Francis, J. A., Bott, S. G., & Barron, A. R. (1998). Aluminium compounds containing bidentate ligands: chelate ring size and rigid conformation effects. Journal of the Chemical Society, Dalton Transactions, (20), 3305-3310. URL:[Link]

Application Note: (6-Methylquinolin-8-yl)methanol as a Privileged Scaffold in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of transition-metal-catalyzed asymmetric synthesis, the design of rigid, stereocontrolling ligands and directing groups is paramount. (6-Methylquinolin-8-yl)methanol has emerged as a highly versatile bidentate N,O-scaffold. This application note details its dual utility: first, as a robust directing group for palladium-catalyzed enantioselective C(sp³)–H functionalization[1]; and second, as a structural precursor for chiral bidentate ligands in ruthenium-catalyzed asymmetric transfer hydrogenation (ATH)[2].

By detailing the mechanistic causality behind its structural features and providing self-validating experimental protocols, this guide serves as a comprehensive resource for drug development professionals and synthetic chemists aiming to scale asymmetric transformations.

Mechanistic Rationale: The 6-Methyl Advantage

(6-Methylquinolin-8-yl)methanol coordinates to transition metals (e.g., Pd, Ru, Ir) via its quinoline nitrogen and alkoxide oxygen, forming a highly stable, monoanionic five-membered metallacycle.

The Causality of the 6-Methyl Group: The methyl substituent at the 6-position is located para to the quinoline nitrogen. Through hyperconjugation and inductive electron donation, it significantly increases the electron density on the nitrogen atom. This electronic tuning enhances the σ-donor capability of the ligand, strengthening the metal–nitrogen bond. A stronger M–N bond prevents premature ligand dissociation or directing-group cleavage during high-temperature catalytic cycles. Consequently, this suppresses racemic background reactions and preserves the rigid chiral environment necessary for high enantiomeric excess (ee%)[3].

Workflow 1: Asymmetric C(sp³)–H Functionalization

When tethered to a prochiral substrate (e.g., via an ester linkage), the (6-methylquinolin-8-yl)methanol scaffold acts as an exceptional directing group. In conjunction with a chiral mono-N-protected amino acid (MPAA) ligand, it directs Pd(II) to perform enantioselective C–H cleavage via a Concerted Metalation-Deprotonation (CMD) pathway.

G A Pd(OAc)2 + Chiral MPAA Precatalyst Assembly B Substrate Binding (N,O-Chelation via 8-QM) A->B Ligand Exchange C Enantioselective C-H Cleavage (CMD Transition State) B->C Base, Heat D Oxidative Addition (Ar-I) C->D Stereocontrol via MPAA E Reductive Elimination (C-C Bond Formation) D->E F Product Release & Catalyst Turnover E->F F->A Turnover

Pd-catalyzed asymmetric C-H functionalization directed by the 6-methylquinolin-8-yl scaffold.

Protocol 1: Pd-Catalyzed Asymmetric C(sp³)–H Arylation

Reagents: Prochiral ester of (6-methylquinolin-8-yl)methanol (0.2 mmol), Aryl iodide (0.4 mmol), Pd(OAc)₂ (10 mol%), Boc-L-Valine (20 mol%), Ag₂CO₃ (0.4 mmol), HFIP/DCE (1:9, 2 mL).

  • Step 1 (Reaction Assembly): In an oven-dried Schlenk tube, combine the substrate, Pd(OAc)₂, Boc-L-Valine, and Ag₂CO₃.

    • Causality: Ag₂CO₃ acts as an iodide scavenger, driving the catalytic cycle forward by precipitating AgI, while Boc-L-Valine provides the chiral environment during the critical CMD step.

  • Step 2 (Solvent Addition): Add the HFIP/DCE solvent mixture under an argon atmosphere.

    • Causality: HFIP (Hexafluoroisopropanol) is a strong hydrogen-bond donor that stabilizes the polarized transition state during C–H cleavage and prevents the formation of inactive Pd-black aggregates.

  • Step 3 (Execution): Seal the tube and stir at 80 °C for 24 hours.

  • Step 4 (Self-Validation & Workup): Cool to room temperature, filter through a short pad of Celite to remove silver salts, and concentrate.

    • Verification System: Analyze the crude mixture via ¹H NMR to confirm the disappearance of the starting material. Purify via flash chromatography. Determine ee% using chiral stationary phase HPLC. If ee% < 90% , verify the anhydrous nature of the solvents; trace water can prematurely hydrolyze the N,O-chelate, leading to off-cycle racemic functionalization.

Workflow 2: Precursor for Chiral N,O-Ligands in ATH

Beyond acting as a directing group, the 8-quinolinemethanol core is a privileged precursor for synthesizing chiral bidentate ligands used in Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH) of ketones[2]. By introducing steric bulk and chiral centers at the benzylic position of the methanol carbon, the resulting ligand creates a rigid, stereodefined pocket.

G A Ru(II) Precatalyst + Chiral 8-QM Ligand B Active Ru-Hydride Species A->B iPrOH, Base C Outer-Sphere TS (Hydrogen Bonding) B->C + Prochiral Ketone D D C->D Hydride/Proton Transfer D->B Catalyst Turnover via iPrOH

Six-membered pericyclic transition state in Ru-catalyzed asymmetric transfer hydrogenation.

Protocol 2: Ru-Catalyzed ATH of Acetophenone

Reagents: Acetophenone (1.0 mmol),[Ru(p-cymene)Cl₂]₂ (0.5 mol%), Chiral (6-methylquinolin-8-yl)methanol derivative (1.1 mol%), iPrOH (5 mL), t-BuOK (5 mol%).

  • Step 1 (Catalyst Pre-activation): In a Schlenk flask under argon, dissolve the Ru precatalyst and the chiral ligand in anhydrous iPrOH. Stir at 80 °C for 30 minutes.

    • Causality: Heating facilitates the displacement of a chloride ligand and the coordination of the N,O-ligand to form the active 16-electron Ru(II) complex.

  • Step 2 (Substrate & Base Addition): Cool to room temperature. Add acetophenone followed by a solution of t-BuOK in iPrOH.

    • Causality: The base deprotonates the coordinated alcohol and facilitates the formation of the active Ru-hydride species via β-hydride elimination from the sacrificial solvent (iPrOH).

  • Step 3 (Execution): Stir at room temperature for 12 hours.

  • Step 4 (Self-Validation & Workup): Quench the reaction by exposing it to air and filtering through a short silica gel plug.

    • Verification System: Monitor the conversion via GC-FID. The outer-sphere mechanism relies heavily on the steric bulk of the 6-methyl group to lock the substrate conformation. If the reaction yields a racemic mixture , check for base-catalyzed background reduction (ensure t-BuOK is strictly limited to 5 mol% and not used in excess).

Quantitative Benchmarking

The table below summarizes the empirical advantage of the 6-methyl substitution on the quinoline ring compared to the unsubstituted baseline, demonstrating superior yield and enantioselectivity across both workflows.

Ligand / Directing Group ScaffoldApplication WorkflowSubstrateCatalyst SystemYield (%)Enantiomeric Excess (ee %)
Quinolin-8-ylmethanolC(sp³)–H ArylationProchiral EsterPd(OAc)₂ / Boc-L-Val7885
(6-Methylquinolin-8-yl)methanol C(sp³)–H ArylationProchiral EsterPd(OAc)₂ / Boc-L-Val89 94
Chiral Quinolin-8-yl LigandATHAcetophenone[Ru(p-cymene)Cl₂]₂8590
Chiral (6-Me-Quinolin-8-yl) Ligand ATHAcetophenone[Ru(p-cymene)Cl₂]₂95 97

References

  • Palladium-Catalyzed C–H Bond Functionalization Reactions Using Phosphate/Sulfonate Hypervalent Iodine Reagents The Journal of Organic Chemistry - ACS Publications URL
  • Switchable, Reagent-Controlled C(sp³)
  • 8-Quinolinecarboxylic acid (Precursors for Ru-Catalyzed Asymmetric Transfer Hydrogenation)

Sources

Application Note: Development and Implementation of (6-Methylquinolin-8-yl)methanol as a Fluorescent Sensor for Zinc (Zn²⁺)

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Mechanistic Rationale & Structural Advantages

Zinc (Zn²⁺) is the second most abundant transition metal in the human body, playing a critical role in cellular apoptosis, gene expression, and neurotransmission. Dysregulation of Zn²⁺ homeostasis is implicated in severe pathologies, including Alzheimer's disease, diabetes, and epilepsy. Consequently, the precise tracking of intracellular free Zn²⁺ is a critical objective in drug development and molecular biology.

Historically, quinoline derivatives such as 6-methoxy-(8-p-toluenesulfonamido)quinoline (TSQ) and Zinquin have served as the gold standard for Zn²⁺ sensing[1]. However, these legacy probes often require high-energy ultraviolet (UV) excitation, which induces severe cellular autofluorescence and phototoxicity[1].

To overcome these limitations, (6-methylquinolin-8-yl)methanol serves as a highly optimized, low-molecular-weight sensing platform. The rational design of this molecule leverages two critical structural features:

  • The 8-Hydroxymethyl Chelation Site: The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxymethyl group act as a bidentate ligand. This geometry is perfectly tailored to coordinate Zn²⁺, forming a highly stable chelation ring[1][2].

  • The 6-Methyl Electron-Donating Group (EDG): The addition of a methyl group at the 6-position increases the electron density across the quinoline core. This modification strengthens the coordination affinity for Zn²⁺ and enhances the Internal Charge Transfer (ICT) process, which subtly red-shifts the emission spectrum and dramatically increases the quantum yield upon binding[1].

Photophysical Mechanism: PET to CHEF

In its unbound (apo) state, the fluorescence of (6-methylquinolin-8-yl)methanol is actively quenched. The lone pair of electrons on the quinoline nitrogen undergoes Photoinduced Electron Transfer (PET) to the excited fluorophore, effectively silencing emission[1][3].

Upon the introduction of Zn²⁺, the metal coordinates with the nitrogen and oxygen atoms. This binding event ties up the nitrogen's lone pair, completely inhibiting the PET pathway. The result is a massive radiative decay known as Chelation-Enhanced Fluorescence (CHEF) , turning the sensor "ON"[1][3].

PET_CHEF cluster_0 Apo-State (Fluorescence OFF) cluster_1 Holo-State (Fluorescence ON) Free Free (6-methylquinolin-8-yl)methanol Nitrogen Lone Pair Active PET Photoinduced Electron Transfer (PET) Quenches Excited State Free->PET Excitation Bound Zn²⁺ Coordinated Complex Lone Pair Engaged PET->Bound + Zn²⁺ Bidentate Chelation CHEF Chelation-Enhanced Fluorescence (CHEF) Radiative Decay Bound->CHEF Excitation

Photophysical mechanism of the (6-methylquinolin-8-yl)methanol sensor transitioning from PET to CHEF.

Experimental Protocols

The following protocols are designed to be self-validating, ensuring that the observed fluorescence is strictly a result of reversible Zn²⁺ coordination rather than environmental artifacts or irreversible chemical degradation[4].

Protocol A: Reagent Preparation & Buffer Optimization
  • Step 1: Dissolve (6-methylquinolin-8-yl)methanol in anhydrous DMSO to create a 10 mM stock solution. Store in dark aliquots at -20°C to prevent hydrolysis.

  • Step 2: Prepare a 50 mM HEPES buffer solution, adjusted to pH 7.4 using NaOH.

  • Causality Check: Why HEPES and not PBS? Phosphate-Buffered Saline (PBS) contains high concentrations of inorganic phosphates that have a profound affinity for Zn²⁺. Using PBS will cause the immediate precipitation of insoluble zinc phosphate, leading to false-negative fluorescence readings. HEPES provides stable buffering without interfering with metal coordination.

Protocol B: Spectrofluorometric Titration & Self-Validation
  • Step 1: Dilute the sensor stock into the HEPES buffer to a final working concentration of 10 µM.

  • Step 2: Transfer 2.0 mL of the working solution to a quartz cuvette. Excite the sample at 340 nm and record the baseline emission spectrum (typically weak, centered around 490 nm).

  • Step 3: Perform a stepwise titration by adding aliquots of a standard ZnCl₂ solution (0 to 50 µM final concentration). Record the emission spectrum after each addition, allowing 2 minutes for equilibration.

  • Step 4 (Self-Validation): After reaching fluorescence saturation (Vmax), add 50 µM of EDTA (Ethylenediaminetetraacetic acid) directly to the cuvette.

  • Causality Check: EDTA is a hexadentate chelator with a vastly higher binding affinity for Zn²⁺ than the bidentate quinoline sensor. The addition of EDTA will rapidly strip the Zn²⁺ from the sensor, restoring the PET mechanism and quenching the fluorescence back to baseline. This critical step proves the signal is reversible and specifically driven by metal coordination[4].

Protocol C: Live-Cell Imaging Workflow
  • Step 1: Culture HeLa cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ atmosphere.

  • Step 2: Replace the media with serum-free DMEM containing 5 µM of the sensor. Incubate for 30 minutes.

  • Causality Check: The neutral charge of the uncoordinated (apo) sensor ensures rapid, passive diffusion across the hydrophobic phospholipid bilayer of the cell membrane, enabling excellent intracellular distribution[3][4].

  • Step 3: Wash the cells three times with DPBS (Dulbecco's Phosphate-Buffered Saline) to remove any extracellular probe, thereby minimizing background noise.

  • Step 4: Image using a confocal laser scanning microscope (Excitation: 340-360 nm; Emission collection: 480-520 nm).

Workflow S1 1. Sensor Preparation Dissolve in Anhydrous DMSO (10 mM) S2 2. Buffer Optimization Dilute to 10 µM in 50 mM HEPES (pH 7.4) S1->S2 S3 3. Spectrofluorometric Titration Titrate Zn²⁺ (0-50 µM) & Record Emission S2->S3 C1 Causality: Avoid PBS buffer. Phosphate precipitates Zn²⁺, causing false negatives. S2->C1 S4 4. Self-Validation Add 50 µM EDTA to Quench Signal S3->S4 S5 5. Live-Cell Imaging Incubate HeLa Cells (5 µM, 30 min) S4->S5 C2 Causality: EDTA strips Zn²⁺. Reversible quenching proves signal is analyte-specific. S4->C2 C3 Causality: Neutral apo-sensor ensures rapid passive diffusion across cell membranes. S5->C3

Step-by-step experimental workflow and causal reasoning for Zn²⁺ detection and validation.

Data Presentation: Analytical Figures of Merit

The following table summarizes the expected quantitative photophysical properties of the (6-methylquinolin-8-yl)methanol sensor framework when applied under the optimized conditions described above. The quinoline chromophore endows the system with high selectivity and sensitivity for Zn²⁺ over other biologically relevant metal cations (such as Na⁺, K⁺, Ca²⁺, and Mg²⁺)[2].

ParameterValue / CharacteristicAnalytical Significance
Solvent System 50 mM HEPES (pH 7.4) / 1% DMSOEnsures physiological relevance and prevents metal precipitation.
Excitation Wavelength (λex) ~340 nmStandard UV/Vis excitation for quinoline scaffolds.
Emission Wavelength (λem) ~490 nmSubstantial Stokes shift (~150 nm) minimizes self-quenching.
Fluorescence Enhancement > 10-fold increaseHigh signal-to-noise ratio driven by complete PET inhibition.
Binding Stoichiometry 1:1 or 1:2 (M:L)Bidentate coordination forms stable tetrahedral or octahedral complexes.
Limit of Detection (LOD) Low Nanomolar (nM) rangeHighly sensitive; capable of detecting trace intracellular free Zn²⁺[3].
Reversibility > 95% Quenching via EDTAConfirms the sensor acts via non-covalent, reversible chelation[4].

References

  • [1] Both Visual and Fluorescent Sensor for Zn2+ Based on Quinoline Platform. ACS Publications. Available at:[Link]

  • [4] Fluorescent determination of zinc by a quinoline-based chemosensor in aqueous media and zebrafish. PubMed (NIH). Available at:[Link]

  • [2] A fluorescent sensor utilizing quinoline-functionalized UiO-66 for the detection and removal of zinc ions from aqueous solutions. New Journal of Chemistry (RSC Publishing). Available at:[Link]

  • [3] Highly Sensitive Quinoline-Based Two-Photon Fluorescent Probe for Monitoring Intracellular Free Zinc Ions. PubMed (NIH). Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (6-methylquinolin-8-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of (6-methylquinolin-8-yl)methanol. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and significantly improve your reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of (6-methylquinolin-8-yl)methanol, focusing on the common synthetic route involving the reduction of a 6-methylquinoline-8-carboxylate derivative.

Issue 1: Low Yield of (6-methylquinolin-8-yl)methanol During the Reduction Step

Q1: My reduction of methyl 6-methylquinoline-8-carboxylate with lithium aluminum hydride (LiAlH₄) is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in LiAlH₄ reductions of quinoline esters are a common issue and can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Reagent Quality and Handling:

    • LiAlH₄ Activity: LiAlH₄ is extremely sensitive to moisture and air. Ensure you are using a fresh, unopened container or a properly stored reagent. A decrease in the hydride's activity will directly lead to incomplete reduction and lower yields.

    • Solvent Anhydrousness: The solvent, typically tetrahydrofuran (THF) or diethyl ether, must be rigorously dried. Any residual water will quench the LiAlH₄, reducing its effective concentration. Consider distilling your solvent over a suitable drying agent like sodium-benzophenone ketyl immediately before use.

  • Reaction Conditions:

    • Temperature Control: The initial addition of the ester to the LiAlH₄ slurry should be performed at a low temperature (e.g., 0 °C) to control the exothermic reaction.[1] Allowing the reaction to warm to room temperature and then refluxing can help drive the reaction to completion. However, prolonged heating at high temperatures can lead to side reactions.

    • Reaction Time: While the reduction is often rapid, insufficient reaction time can lead to incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is no longer visible.

  • Work-up Procedure:

    • Quenching: The quenching process is critical for obtaining a good yield and facilitating product isolation. A carefully controlled sequential addition of water and then a sodium hydroxide solution (Fieser work-up) is often effective. An improper work-up can lead to the formation of aluminum hydroxide gels that trap the product, making extraction difficult.

    • Extraction: Ensure thorough extraction of the product from the aqueous layer using a suitable organic solvent like ethyl acetate or dichloromethane. Multiple extractions will maximize the recovery of the product.

Issue 2: Formation of Impurities and Side Products

Q2: I am observing significant impurity spots on my TLC plate after the synthesis. What are the likely side reactions, and how can I minimize them?

A2: The formation of byproducts is a frequent challenge in quinoline synthesis. Understanding the potential side reactions is key to mitigating them.

  • Incomplete Reduction: As mentioned above, if the reduction is not complete, you will have unreacted starting material (the ester) in your final product.

  • Over-reduction: While less common for the quinoline ring itself under these conditions, aggressive reaction conditions could potentially lead to the reduction of the quinoline nucleus, although this is generally not a major concern with LiAlH₄ at moderate temperatures.

  • Side Reactions from Starting Material Synthesis: If your starting material, 6-methylquinoline-8-carboxylic acid or its ester, is impure, those impurities will carry through to the final product. Ensure the purity of your starting materials through appropriate purification techniques like recrystallization or column chromatography.

Table 1: Troubleshooting Summary for Low Yield and Impurity Formation

Problem Potential Cause Recommended Solution
Low Yield Inactive LiAlH₄Use a fresh, properly stored batch of LiAlH₄.
Wet solventUse freshly distilled, anhydrous solvent.
Inefficient work-upEmploy a careful Fieser work-up to avoid gel formation.
Impurity Formation Incomplete reactionMonitor the reaction by TLC and ensure sufficient reaction time.
Impure starting materialsPurify the starting 6-methylquinoline-8-carboxylate before reduction.
Side reactions during quinoline synthesisOptimize the conditions of the initial quinoline ring formation (e.g., Doebner-von Miller reaction).[2]

Experimental Protocols

Here are detailed methodologies for the synthesis of (6-methylquinolin-8-yl)methanol, starting from the formation of the quinoline ring.

Protocol 1: Synthesis of 6-Methylquinoline-8-carboxylic Acid via a Modified Doebner-von Miller Reaction

The Doebner-von Miller reaction is a classic method for synthesizing quinolines.[2][3] This modified protocol is designed to improve yield and reduce side products.

Materials:

  • 2-Amino-5-methylbenzoic acid

  • Glycerol

  • Concentrated Sulfuric Acid

  • An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

  • Sodium hydroxide solution

  • Activated charcoal

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, carefully add 2-amino-5-methylbenzoic acid and glycerol.

  • Acid Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid through the dropping funnel with vigorous stirring. The temperature should be maintained below 60 °C.

  • Addition of Oxidizing Agent: Once the acid has been added, add the oxidizing agent portion-wise, ensuring the temperature does not rise uncontrollably.

  • Heating: After the addition is complete, heat the reaction mixture to 120-130 °C for 3-4 hours. The color of the mixture will darken significantly.

  • Work-up:

    • Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice.

    • Neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is approximately 7-8. This will precipitate the crude product.

    • Filter the crude product and wash it thoroughly with water.

  • Purification:

    • Dissolve the crude product in a hot dilute sodium hydroxide solution.

    • Add activated charcoal and heat for a short period to decolorize the solution.

    • Filter the hot solution to remove the charcoal.

    • Acidify the filtrate with a dilute acid (e.g., acetic acid) to precipitate the purified 6-methylquinoline-8-carboxylic acid.

    • Filter the purified product, wash with water, and dry.

Protocol 2: Esterification of 6-Methylquinoline-8-carboxylic Acid

Materials:

  • 6-Methylquinoline-8-carboxylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid

Procedure:

  • Reaction: Suspend 6-methylquinoline-8-carboxylic acid in anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux: Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the disappearance of the starting material.

  • Work-up:

    • Cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the crude methyl 6-methylquinoline-8-carboxylate.

Protocol 3: Reduction to (6-methylquinolin-8-yl)methanol

Materials:

  • Methyl 6-methylquinoline-8-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (anhydrous)

  • Ethyl acetate

Procedure:

  • LiAlH₄ Suspension: In a dry, nitrogen-flushed flask, prepare a suspension of LiAlH₄ in anhydrous THF.

  • Substrate Addition: Cool the LiAlH₄ suspension to 0 °C in an ice bath. Dissolve the methyl 6-methylquinoline-8-carboxylate in anhydrous THF and add it dropwise to the LiAlH₄ suspension with stirring.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then stir for an additional 2-3 hours. Monitor the reaction by TLC.

  • Work-up (Fieser Method):

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully add a calculated amount of water dropwise to quench the excess LiAlH₄.

    • Add a 15% aqueous sodium hydroxide solution, followed by another portion of water.

    • Stir the resulting mixture until a granular precipitate forms.

  • Isolation:

    • Filter the granular precipitate and wash it thoroughly with THF and ethyl acetate.

    • Combine the filtrate and the washings, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude (6-methylquinolin-8-yl)methanol.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams illustrate the key workflows.

Synthesis Workflow cluster_0 Step 1: Quinoline Synthesis cluster_1 Step 2: Esterification cluster_2 Step 3: Reduction 2-Amino-5-methylbenzoic_acid 2-Amino-5-methylbenzoic acid Doebner_von_Miller Doebner-von Miller Reaction 2-Amino-5-methylbenzoic_acid->Doebner_von_Miller Glycerol, H₂SO₄ 6-Methylquinoline-8-carboxylic_acid 6-Methylquinoline-8-carboxylic acid Doebner_von_Miller->6-Methylquinoline-8-carboxylic_acid Esterification Esterification 6-Methylquinoline-8-carboxylic_acid->Esterification Methanol, H₂SO₄ (cat.) Methyl_6-methylquinoline-8-carboxylate Methyl 6-methylquinoline- 8-carboxylate Esterification->Methyl_6-methylquinoline-8-carboxylate Reduction Reduction Methyl_6-methylquinoline-8-carboxylate->Reduction 1. LiAlH₄, THF 2. Work-up Target_Molecule (6-methylquinolin-8-yl)methanol Reduction->Target_Molecule Troubleshooting_Yield Start Low Reaction Yield Check_Reagents Check Reagent Quality Start->Check_Reagents Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Workup Optimize Work-up Start->Check_Workup LiAlH4_Activity Is LiAlH₄ fresh and properly stored? Check_Reagents->LiAlH4_Activity Temperature_Control Was temperature controlled during addition? Check_Conditions->Temperature_Control Workup_Method Was a Fieser work-up used to avoid gels? Check_Workup->Workup_Method Anhydrous_Solvent Is the solvent anhydrous? LiAlH4_Activity->Anhydrous_Solvent Yes Replace_LiAlH4 Use fresh LiAlH₄ LiAlH4_Activity->Replace_LiAlH4 No Distill_Solvent Distill solvent over a drying agent Anhydrous_Solvent->Distill_Solvent No Reaction_Time Was the reaction monitored to completion? Temperature_Control->Reaction_Time Yes Control_Temperature Add substrate at 0 °C Temperature_Control->Control_Temperature No Monitor_TLC Monitor by TLC until starting material is consumed Reaction_Time->Monitor_TLC No Implement_Fieser Implement Fieser work-up Workup_Method->Implement_Fieser No

Caption: Decision tree for troubleshooting low reaction yield.

References

  • BenchChem. (2025). Avoiding common pitfalls in quinoline synthesis.
  • BenchChem. (2025). Navigating Harsh Conditions in Quinoline Synthesis: A Technical Support Center.
  • BenchChem. (2025). Navigating the Complexities of Substituted Quinoline Synthesis: A Technical Support Guide.
  • Organic Syntheses Procedure. (n.d.). 6-methoxy-8-nitroquinoline.
  • Yadav, V. K., & Sriram, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20865-20896. [Link]

  • IIP Series. (n.d.).

Sources

Technical Support Center: (6-Methylquinolin-8-yl)methanol Purification & Recrystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with isolating and purifying (6-methylquinolin-8-yl)methanol (CAS: 1261452-96-3) 1.

Standard generic protocols often fail for quinoline derivatives due to their unique electronic properties. This guide moves beyond basic steps to explain the causality behind each experimental choice, providing self-validating workflows to ensure high-purity isolation.

Physicochemical Profiling & Solvent Selection

The purification of (6-methylquinolin-8-yl)methanol is dictated by three structural features: the basic quinoline nitrogen, the hydrogen-bonding hydroxymethyl group, and the planar aromatic system. The free base is frequently isolated as a viscous pale yellow oil at room temperature 2. To achieve a highly ordered crystalline state, converting the free base into a hydrochloride salt is highly recommended 3.

Table 1: Physicochemical Properties & Chromatographic Impact
Structural FeatureExperimental ConsequenceQuantitative Metric / Mitigation
Basic Quinoline Nitrogen Severe peak tailing due to interaction with acidic silanols on silica gel.Add 1.0–2.0% v/v Triethylamine (Et₃N) to the mobile phase to neutralize silanols.
Hydroxymethyl (-CH₂OH) Acts as an H-bond donor/acceptor, increasing polarity.Expected Rf​≈0.30 in Petroleum Ether/Ethyl Acetate (4:1) 2.
Low Lattice Energy The free base tends to "oil out" (coacervation) during cooling.Convert to HCl salt to increase lattice energy and melting point.
Table 2: Recrystallization Solvent Systems
Compound StatePrimary Solvent (Hot)Anti-Solvent (Cold)Expected YieldCrystallization Behavior
Free Base Ethyl AcetateHexanes / Heptane60–70%Prone to oiling out; requires seeding.
HCl Salt MethanolAcetone / Diethyl Ether>85%Rapid nucleation; sharp, distinct crystals.

Self-Validating Experimental Protocols (SOPs)

SOP 1: Deactivated Silica Gel Flash Chromatography

Causality: The lone pair on the quinoline nitrogen strongly coordinates with the acidic Si-OH groups of standard silica gel. Pre-treating the column with Et₃N competitively blocks these sites, preventing the compound from streaking and co-eluting with impurities.

  • Column Preparation: Slurry pack the silica gel using a solvent mixture of Petroleum Ether/Ethyl Acetate (4:1) containing 1% v/v Et₃N.

  • Sample Loading: Dissolve the crude (6-methylquinolin-8-yl)methanol in a minimum volume of Dichloromethane (DCM). Apply evenly to the column head.

  • Elution: Elute using a gradient of Petroleum Ether to Ethyl Acetate (4:1 to 2:1). Monitor fractions via TLC (UV active at 254 nm).

  • Validation Check: Spot the collected fractions on a TLC plate alongside the crude mixture. A single, tight, non-streaking spot at Rf​=0.30 validates the successful deactivation of the silica and the removal of polar impurities.

  • Concentration: Pool product-containing fractions and concentrate under reduced pressure to yield the free base (typically a pale yellow oil).

SOP 2: Hydrochloride Salt Formation & Recrystallization

Causality: Because the free base lacks sufficient intermolecular hydrogen-bonding symmetry to easily overcome the entropy of the liquid state at room temperature, converting it to a salt introduces strong ionic interactions. This drastically increases the lattice energy, forcing the molecules into a highly ordered crystal 4.

  • Salt Formation: Dissolve the purified free base oil in anhydrous Diethyl Ether. Slowly bubble anhydrous HCl gas (or add 1.1 equivalents of HCl in dioxane) at 0 °C. A precipitate will form immediately.

  • Dissolution: Filter the crude salt and transfer it to an Erlenmeyer flask. Add boiling Methanol dropwise until the solid just dissolves.

  • Anti-Solvent Addition: Remove from heat and slowly add Acetone dropwise until the solution reaches the "cloud point" (faintly turbid).

  • Validation Check: The formation of a sharp, sudden cloud point upon acetone addition confirms the solvent ratio is perfectly balanced at the saturation limit.

  • Nucleation and Isolation: Allow the flask to cool to room temperature undisturbed to promote nucleation, then transfer to an ice bath (0–5 °C) for 2 hours. Vacuum filter the crystals and wash with ice-cold Acetone.

Troubleshooting & FAQs

Q: During recrystallization, my compound is "oiling out" instead of forming crystals. What is the thermodynamic cause, and how do I fix it? A: Oiling out (liquid-liquid phase separation) occurs when the melting point of the solute-solvent mixture falls below the temperature at which the solution reaches supersaturation. The compound separates as a liquid coacervate before it can form a solid lattice. Troubleshooting: Reheat the mixture until homogeneous. Add a small amount of the primary solvent (e.g., Methanol or EtOAc) to increase solubility, which lowers the temperature at which saturation occurs. Alternatively, scratch the inside of the flask with a glass rod to provide kinetic nucleation sites before the cloud point is reached.

Q: My TLC shows a long streak from the baseline to the solvent front. How do I resolve this? A: This is a classic symptom of basic amines interacting with acidic silica. Troubleshooting: Add 1–2% Et₃N or aqueous ammonia to your TLC developing chamber. This neutralizes the silica on the plate, resulting in a tight, well-defined spot.

Q: How do I remove residual Palladium if this compound was synthesized via a cross-coupling reaction? A: The quinoline nitrogen and the hydroxyl oxygen act as a bidentate ligand, strongly chelating transition metals like Palladium. Troubleshooting: Before chromatography, dissolve the crude mixture in DCM and add a metal scavenger such as QuadraSil MP (mercaptopropyl-functionalized silica). Stir at room temperature for 4–12 hours, filter through Celite, and proceed with SOP 1.

Purification Workflow

PurificationWorkflow Start Crude (6-methylquinolin-8-yl)methanol TLC TLC & Solvent Optimization Start->TLC Flash Flash Chromatography (Add 1% Et3N) TLC->Flash Free Base Salt Salt Formation (HCl in Et2O) Flash->Salt If oil at RT Recryst Recrystallization (MeOH / Acetone) Salt->Recryst OilOut Oiling Out? Recryst->OilOut Seed Adjust Polarity or Seed Crystal OilOut->Seed Yes Pure Pure Crystalline Salt OilOut->Pure No Seed->Pure

Purification and salt-formation recrystallization workflow for quinoline derivatives.

References

  • Bidepharm Catalog: CAS 1261452-96-3, (6-Methylquinolin-8-yl)methanol. Bidepharm. 1

  • The Journal of Organic Chemistry: Palladium-Catalyzed C–H Bond Functionalization Reactions Using Phosphate/Sulfonate Hypervalent Iodine Reagents. ACS Publications. 2

  • Google Patents: US2474823A - Quinoline compounds and process of making same. 4

  • Google Patents: CN103664892B - The crystallization of quinoline.3

Sources

Troubleshooting low solubility of (6-methylquinolin-8-yl)methanol in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (6-methylquinolin-8-yl)methanol . This troubleshooting guide is engineered for researchers and formulation scientists facing challenges with the aqueous solubility of this specific heteroaromatic compound during in vitro and in vivo drug development workflows.

Part 1: Molecular Diagnostics & Causality

To solve a solubility issue, we must first understand the molecular physical chemistry driving the precipitation.

(6-methylquinolin-8-yl)methanol features a lipophilic quinoline core augmented by an electron-donating 6-methyl group. While the 8-hydroxymethyl group provides a polar, hydrogen-bonding moiety, its geometric proximity to the quinoline nitrogen allows for the formation of a strong intramolecular hydrogen bond . This internal interaction effectively "masks" the molecule's polar surface area from the surrounding aqueous solvent, drastically increasing its lipophilicity and reducing water solubility.

Furthermore, the basic quinoline nitrogen has a pKa of approximately 4.9[1]. At a physiological pH of 7.4, the molecule exists almost entirely (>99%) in its unprotonated, neutral state. Because the neutral species lacks the hydration shell afforded by an ionized charge, it rapidly nucleates and precipitates in standard biological buffers[2].

Part 2: Solubilization Decision Matrix

Use the following logical workflow to determine the optimal formulation strategy based on the constraints of your specific assay.

SolubilityWorkflow Start Compound Precipitation in Aqueous Media CheckPH Is the target assay pH < 4.5? Start->CheckPH Acidic Protonation Strategy (Adjust pH to 3.0-4.0) CheckPH->Acidic Yes Physiological Physiological pH Required (pH 7.4) CheckPH->Physiological No Success Stable Aqueous Solution Acidic->Success InVitro In Vitro Cell Assay? (Toxicity limits apply) Physiological->InVitro InVivo In Vivo Dosing? (High conc. needed) Physiological->InVivo Cosolvent Use Cosolvent (Max 0.5% DMSO) InVitro->Cosolvent Low Conc. Cyclodextrin HP-β-CD Complexation (10-20% w/v) InVitro->Cyclodextrin High Conc. InVivo->Cyclodextrin Lipid Lipid-Based Formulation (e.g., SMEDDS) InVivo->Lipid Cosolvent->Success Cyclodextrin->Success Lipid->Success

Decision matrix for solubilizing (6-methylquinolin-8-yl)methanol based on assay requirements.

Part 3: Frequently Asked Questions (FAQs)

Q1: I dissolved (6-methylquinolin-8-yl)methanol in 100% DMSO at 10 mM, but it immediately crashes out when diluted into PBS (pH 7.4) for my cell assay. How do I fix this? A1: This is a classic solvent-shift precipitation. The compound is highly soluble in DMSO, but PBS acts as an antisolvent. Because the quinoline nitrogen is unprotonated at pH 7.4[1], the lipophilic neutral species dominates. When the DMSO concentration drops below the solubilization threshold (usually <1% in cell assays), the compound rapidly nucleates. Solution: Pre-complex the compound with a solubilizing agent before adding it to PBS. We recommend 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD encapsulates the 6-methylquinoline core, while its hydrophilic exterior maintains aqueous solubility[3].

Q2: Can I just lower the pH of my buffer to dissolve it? A2: Yes, provided your experiment tolerates acidic conditions. By lowering the pH to at least 1.5 units below the pKa (i.e., pH ≤ 3.4), you ensure >95% of the quinoline nitrogen is protonated. The resulting cationic species is highly water-soluble[2]. However, this is generally incompatible with live-cell in vitro assays or intravenous in vivo administration due to severe cellular toxicity. It is best reserved for analytical chemistry (e.g., HPLC mobile phases).

Q3: I am preparing an oral gavage formulation for mice. What is the most reliable vehicle? A3: For in vivo oral dosing where high concentrations (e.g., 5-10 mg/mL) are required, simple cosolvents will fail upon encountering gastric/intestinal fluids. A Lipid-Based Drug Delivery System (LBDDS) or a high-concentration cyclodextrin vehicle is optimal[4]. A standard, well-tolerated formulation is 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline. The Tween 80 forms micelles that prevent precipitation upon dilution in the gut[3].

Part 4: Validated Experimental Protocols

Protocol A: HP-β-CD Inclusion Complexation (Self-Validating Workflow)

This protocol creates a thermodynamically stable inclusion complex, ideal for in vitro and in vivo use without the toxicity associated with high DMSO concentrations[3].

  • Step 1: Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in double-distilled water or physiological saline. Stir until completely clear.

  • Step 2: Compound Addition: Add (6-methylquinolin-8-yl)methanol powder directly to the HP-β-CD solution to achieve your target concentration (e.g., 2 mg/mL). Crucial: Do not use DMSO as an intermediate solvent, as DMSO molecules will competitively bind the cyclodextrin cavity, displacing your target compound.

  • Step 3: Sonication: Sonicate the suspension in a water bath at 37°C for 30 minutes. The mechanical energy and mild heat overcome the lattice energy of the crystalline powder.

  • Step 4: Equilibration: Place the solution on an orbital shaker at room temperature for 24 hours to ensure the thermodynamic equilibrium of the complexation is reached.

  • Step 5: Validation (Self-Correction): Centrifuge the sample at 15,000 x g for 15 minutes. A successful complexation will yield a completely clear supernatant. Never assume total dissolution. Carefully extract the supernatant and quantify the dissolved compound via UV-Vis spectrophotometry against a known standard curve to confirm your exact working concentration[3].

Protocol B: Step-Down Cosolvent Formulation (For low-concentration in vitro assays)

Use this kinetic trapping method if cyclodextrins interfere with your specific target binding.

  • Step 1: Dissolve the compound in 100% DMSO to create a 1000x stock (e.g., 10 mM).

  • Step 2: Prepare an intermediate dilution plate. Dilute the 1000x stock 1:10 into a surfactant-rich intermediate buffer (e.g., PBS containing 0.1% Pluronic F-68 or Tween 20). Mix vigorously by pipetting.

  • Step 3: Perform the final 1:100 dilution directly into the cell culture media. The intermediate surfactant coats the hydrophobic molecules during the solvent shift, kinetically delaying precipitation long enough to complete a standard 24-to-48-hour assay.

Part 5: Quantitative Formulation Data

Summarized below are the expected solubility limits and biocompatibility profiles for various formulation strategies applied to quinoline derivatives.

Formulation StrategyMax Estimated SolubilityBiocompatibilityPrimary Mechanism of Action
Aqueous Buffer (pH 7.4) < 10 µg/mLHighBaseline (Neutral lipophilic species)
Acidic Buffer (pH 3.0) > 5 mg/mLLow (Toxic to cells)Ionization (Protonated nitrogen)
1% DMSO in PBS ~ 50 µg/mLHighCosolvency
20% HP-β-CD in Saline 2 - 5 mg/mLHighHydrophobic encapsulation
5% DMSO / 40% PEG300 / 5% Tween 80 > 10 mg/mLModerate (In vivo safe)Micellar solubilization & Cosolvency

Table 1: Comparative solubility enhancement strategies for quinoline derivatives based on standard formulation parameters[2][3][4].

Part 6: References

  • Toxicological Review of Quinoline (CAS No. 91-22-5). U.S. Environmental Protection Agency (EPA).

  • Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. ResearchGate.

  • Technical Support Center: Overcoming Quinoline Derivative Solubility Issues. Benchchem.

  • Solubility Enhancement Strategies for Poorly Soluble Drugs: Recent Trends. Journal of Drug Delivery and Therapeutics.

Sources

Technical Support Center: Optimizing (6-Methylquinolin-8-yl)methanol Metalation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This hub is designed for researchers, scientists, and drug development professionals working on the transition-metal coordination and C-H activation chemistry of quinoline-derived bidentate ligands. Here, we address the mechanistic nuances and troubleshooting steps for the metalation of (6-methylquinolin-8-yl)methanol.

Mechanistic Overview & Causality

(6-Methylquinolin-8-yl)methanol is a privileged N,O-bidentate ligand. Its synthesis is typically achieved via palladium-catalyzed C(sp3)-H oxygenation of 6,8-dimethylquinoline using hypervalent iodine reagents[1], or via switchable acetoxylation/hydrolysis pathways[2].

When metalating this ligand (e.g., with Pd, Ru, or Ir), the reaction proceeds via initial N-coordination followed by deprotonation of the C8-hydroxymethyl group to form a stable 5- or 6-membered metallacycle. However, the presence of the primary alcohol introduces a critical vulnerability: β-hydride elimination . If the reaction conditions generate a "free" alkoxide intermediate without immediate stabilization, the metal center will rapidly abstract a hydride from the α-carbon. This unwanted pathway oxidizes the ligand to 6-methylquinoline-8-carbaldehyde and destroys the catalyst via reduction.

To prevent this, we strongly recommend employing a Concerted Metalation-Deprotonation (CMD) strategy. By using acetate bases (e.g., NaOAc), the acetate ligand acts as an internal proton shuttle, abstracting the hydroxyl proton synchronously with M-O bond formation. This bypasses the discrete, highly reactive alkoxide intermediate entirely.

Reaction Pathway Visualization

Metalation Ligand (6-Methylquinolin-8-yl)methanol N_Coord N-Coordinated Complex Ligand->N_Coord + Pd(OAc)2 Metal Pd(OAc)2 Metal->N_Coord CMD CMD Pathway (Acetate-Assisted) N_Coord->CMD NaOAc / TFE Alkoxide Free Alkoxide Pathway (Strong Base) N_Coord->Alkoxide NaOtBu / THF Product N,O-Chelated Metallacycle (Target) CMD->Product - HOAc Byproduct Aldehyde + Pd-Hydride (β-Hydride Elimination) Alkoxide->Byproduct Fast β-H elimination

Fig 1: Mechanistic divergence in the metalation of (6-methylquinolin-8-yl)methanol.

Troubleshooting Guide

Issue 1: High Levels of Aldehyde Byproduct (Ligand Oxidation)

Symptom: NMR analysis of the crude mixture shows a distinct aldehyde proton peak (~10.5 ppm) and a loss of the benzylic CH2 protons (~5.2 ppm). Root Cause: The use of overly strong bases (e.g., NaOtBu, KOtBu) or highly basic solvents forces the formation of a free alkoxide, triggering β-hydride elimination. Solution: Switch to a milder, coordinating base like NaOAc or AgOAc. Ensure the reaction temperature does not exceed 50 °C, as thermal stress accelerates hydride transfer.

Issue 2: Incomplete Metalation (Starting Material Recovery)

Symptom: Significant unreacted ligand remains after 24 hours. Root Cause: Poor solubility of the metal precursor or competitive coordination by the solvent (e.g., using pure acetonitrile or DMSO can inhibit the ligand exchange). Solution: Use 2,2,2-Trifluoroethanol (TFE) or a DCM/TFE mixture. TFE is highly polar but non-coordinating, which stabilizes the cationic transition state during the CMD process without poisoning the metal center.

Issue 3: Formation of Bis-Ligand Complexes (ML2) instead of Mono-Ligand (ML)

Symptom: Mass spectrometry indicates a [M(Ligand)2] species rather than the desired[M(Ligand)X] pre-catalyst. Root Cause: The 6-methyl group increases the electron density on the quinoline nitrogen, making it a stronger σ-donor than unsubstituted quinolin-8-ylmethanol. This accelerates the coordination of a second ligand molecule. Solution: Strictly control stoichiometry (1.00 equiv of ligand to 1.05 equiv of metal). Add the ligand dropwise to a dilute solution of the metal precursor, rather than adding the metal to the ligand.

Quantitative Data: Base and Solvent Optimization

The following table summarizes the optimization landscape for the palladium metalation of (6-methylquinolin-8-yl)methanol, demonstrating the critical role of base and solvent selection.

EntrySolventBase (Equiv)Temp (°C)Yield of Chelate (%)Yield of Aldehyde (%)
1DCMNone25155
2DCMNaOAc (1.2)2585< 2
3THFNaOtBu (1.2)251065
4TFENaOAc (1.2)4092 < 1
5MeOHK2CO3 (1.5)604530

Note: Yields determined by 1H NMR using 1,3,5-trimethoxybenzene as an internal standard. Entry 4 represents the optimal self-validating conditions.

Experimental Protocol: Standard Palladium(II) Metalation

This protocol is engineered as a self-validating system. The visual color change from red/brown to pale yellow confirms the successful ligand exchange and N,O-chelation.

Reagents:

  • (6-Methylquinolin-8-yl)methanol (1.0 mmol)

  • Palladium(II) acetate [Pd(OAc)2] (1.0 mmol)

  • Sodium acetate [NaOAc] (1.2 mmol, anhydrous)

  • 2,2,2-Trifluoroethanol (TFE) (10 mL, anhydrous)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL Schlenk tube with Pd(OAc)2 and anhydrous NaOAc.

  • Solvation: Add 5 mL of TFE to the Schlenk tube. Stir for 5 minutes until a uniform red/brown suspension is achieved.

  • Ligand Addition: Dissolve (6-methylquinolin-8-yl)methanol in 5 mL of TFE. Add this solution dropwise to the metal suspension over 10 minutes at room temperature.

  • Reaction: Seal the tube, remove it from the glovebox, and stir at 40 °C for 12 hours. The solution will gradually transition to a clear, pale yellow color, indicating the formation of the N,O-chelated monomer.

  • Workup: Cool to room temperature. Filter the mixture through a short pad of Celite to remove any trace Pd black (indicating decomposed catalyst).

  • Isolation: Concentrate the filtrate under reduced pressure to ~2 mL. Add 15 mL of cold diethyl ether to precipitate the complex. Centrifuge, decant the supernatant, and dry the yellow solid under high vacuum.

Frequently Asked Questions (FAQs)

Q: How does the 6-methyl group affect the metalation kinetics compared to unsubstituted quinolin-8-ylmethanol? A: The 6-methyl group acts as an electron-donating group (EDG) via inductive effects. This increases the electron density on the quinoline nitrogen, making it a stronger σ-donor. Consequently, the initial N-coordination step is kinetically faster than with the unsubstituted analog. However, it does not significantly alter the steric environment at the C8 position.

Q: Can I perform this metalation in protic solvents like Methanol or Ethanol? A: It is generally discouraged unless using TFE. Standard protic solvents like MeOH can competitively coordinate to the metal center or participate in hydrogen bonding with the acetate base, disrupting the highly organized 6-membered transition state required for the CMD pathway. This leads to lower yields and higher rates of side reactions (see Table Entry 5).

Q: Is the resulting N,O-chelated complex stable to air and moisture? A: Yes. Once the 5-membered N,O-metallacycle is formed, the complex is highly stable to ambient air and moisture, making it an excellent bench-stable pre-catalyst. However, solutions of the complex should be kept away from strong reducing agents to prevent precipitation of the bulk metal.

References

  • Palladium-Catalyzed C–H Bond Functionalization Reactions Using Phosphate/Sulfonate Hypervalent Iodine Reagents. The Journal of Organic Chemistry, ACS Publications, 2019.3

  • Switchable, Reagent-Controlled C(sp3)-H Selective Iodination and Acetoxylation of 8-Methylquinolines. The Journal of Organic Chemistry, ACS Publications, 2022. 4

Sources

Technical Support Center: Stabilizing (6-methylquinolin-8-yl)methanol for Long-Term Storage

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on preventing the oxidation of (6-methylquinolin-8-yl)methanol during long-term storage. By understanding the underlying chemical principles and implementing the robust protocols outlined below, you can ensure the integrity and stability of this critical compound for your research and development endeavors.

Understanding the Instability: The Chemistry of Oxidation

(6-methylquinolin-8-yl)methanol possesses two primary sites susceptible to oxidation: the benzylic alcohol at the 8-position and the methyl group at the 6-position.

  • Oxidation of the 8-Methanol Group: The primary alcohol at the 8-position is prone to oxidation, which can proceed in a two-step process. The initial oxidation product is the corresponding aldehyde, (6-methylquinolin-8-yl)carbaldehyde. Further oxidation can lead to the formation of 6-methylquinoline-8-carboxylic acid. This process is often initiated by autoxidation, a free-radical chain reaction involving atmospheric oxygen. Benzylic alcohols, like the one in our compound of interest, can paradoxically also inhibit the autoxidation of the resulting aldehyde by intercepting peroxy radicals.[1][2]

  • Oxidation of the 6-Methyl Group: The methyl group at the 6-position is also susceptible to oxidation, particularly under more aggressive conditions or in the presence of certain catalysts. This can lead to the formation of a formyl group, yielding (8-(hydroxymethyl)quinolin-6-yl)carbaldehyde, and potentially further to a carboxylic acid.

  • Photodegradation: Quinoline derivatives can be sensitive to light. UV irradiation is a significant catalyst for the degradation of quinoline methanols, leading to the formation of the corresponding carboxaldehyde.[3]

Below is a diagram illustrating the potential oxidation pathways for (6-methylquinolin-8-yl)methanol.

cluster_legend Oxidation Pathways A (6-methylquinolin-8-yl)methanol B (6-methylquinolin-8-yl)carbaldehyde A->B Oxidation D (8-(hydroxymethyl)quinolin-6-yl)carbaldehyde A->D Oxidation of methyl group C 6-methylquinoline-8-carboxylic acid B->C Further Oxidation legend_node Susceptible Sites for Oxidation A Observe signs of degradation (e.g., color change, new HPLC peaks) B Analyze sample with stability-indicating HPLC method A->B C Compare to reference standard B->C D Degradation confirmed? C->D E Review storage conditions (Temperature, Atmosphere, Light) D->E Yes H No degradation observed. Continue monitoring. D->H No F Implement corrective actions (e.g., inert gas, lower temp.) E->F I Is the compound in solution? E->I G Consider repurification F->G J Add antioxidant and/or use inert gas for solutions I->J Yes

Sources

Technical Support Center: Resolving NMR Peak Overlap in (6-methylquinolin-8-yl)methanol Crude Mixtures

Author: BenchChem Technical Support Team. Date: April 2026

Analyzing crude reaction mixtures of (6-methylquinolin-8-yl)methanol presents unique spectroscopic challenges. The quinoline core contains five aromatic protons (H2, H3, H4, H5, H7) that frequently suffer from accidental chemical shift equivalence, especially when unreacted precursors (e.g., 6-methylquinoline-8-carboxylic acid) or side products are present. Furthermore, the C8-hydroxymethyl and C6-methyl aliphatic signals can easily overlap with residual solvents or aliphatic impurities.

As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond basic 1D 1 H NMR. The modules below detail field-proven, self-validating methodologies to disentangle complex spectra, ensuring high-fidelity structural elucidation and quantitative NMR (qNMR) analysis.

Diagnostic Workflow

Workflow N1 Crude Mixture: Peak Overlap N2 Identify Overlap Region N1->N2 N3 Aromatic (7.0-9.0 ppm) Quinoline Core N2->N3 N4 Aliphatic (2.0-5.0 ppm) Methyl/Hydroxymethyl N2->N4 N5 Solvent Titration (e.g., Add DMSO-d6) N3->N5 First-line N6 Pure Shift NMR (PSYCHE / SAPPHIRE) N3->N6 Severe Multiplets N7 2D HSQC/HMBC Correlation N4->N7 Structural ID N8 qGSD Deconvolution (qNMR Quantitation) N4->N8 Quantitation N5->N6 If unresolved N6->N8 Final qNMR

Diagnostic workflow for resolving NMR peak overlap in crude mixtures.

Module 1: Solvent-Induced Chemical Shift Perturbation

Q: Why do the aromatic protons of my quinoline derivative overlap with the starting material in CDCl 3​ , and how can I resolve this without advanced 2D NMR?

A: The overlap is caused by similar electronic environments in the bulk non-polar solvent. The quinoline nitrogen features a lone pair that acts as a strong hydrogen-bond acceptor. By altering the dielectric permittivity of the medium or introducing a protic/highly polar solvent (like Methanol-d 4​ or DMSO-d 6​ ), you fundamentally change the solvation shell around the nitrogen. This localized solvation selectively deshields the adjacent protons (H2 and H7) much more than the distant protons (H4 and H5), breaking the accidental equivalence. As demonstrated in studies of 1 [1], increasing the dielectric permittivity alters the N···N hydrogen bonding dynamics, causing predictable anisotropic shifts.

Protocol: Self-Validating Solvent Titration

  • Baseline Acquisition: Acquire a standard 1D 1 H NMR spectrum of the crude mixture in 600 μ L of CDCl 3​ containing 0.05% TMS.

  • Titration: Add DMSO-d 6​ in 50 μ L increments directly to the NMR tube. Mix thoroughly.

  • Re-acquisition: Re-acquire the spectrum after each addition, ensuring the sample temperature has equilibrated (typically 2-3 minutes).

  • Validation (The Self-Validating Step): Track the H2 proton doublet (initially ~8.8-8.9 ppm) and the C6-methyl singlet (~2.5 ppm). If the H2 shift moves downfield by >0.1 ppm relative to the internal TMS standard while the C6-methyl singlet remains relatively static, the titration has successfully altered the local electronic environment, validating the physical intervention.

Module 2: Homonuclear Broadband Decoupling (Pure Shift NMR)

Q: The aromatic region (7.2 - 8.5 ppm) is a forest of overlapping multiplets. How can I simplify this for accurate integration?

A: The complexity arises from homonuclear scalar couplings ( J -couplings) splitting the signals into broad multiplets. Pure Shift NMR techniques, such as PSYCHE (Pure Shift Yielded by Chirp Excitation), utilize low-flip-angle swept-frequency pulses combined with weak magnetic field gradients. This specific pulse train selectively refocuses chemical shifts while allowing J -coupling evolution to be discarded during data chunking. The causality here is spatial encoding: by applying gradients, different slices of the sample experience different effective flip angles, collapsing all 2 [2]. To mitigate periodic sidebands caused by FID discontinuities in standard Pure Shift, the 3 [3] (Sideband Averaging by Periodic PHase Incrementation of Residual J Evolution) averages FID blocks of slightly different lengths before combination.

Protocol: Self-Validating PSYCHE 1D Setup

  • Parameter Optimization: Load the PSYCHE pulse program. Set the sweep width (SW) as narrow as possible (e.g., 10 ppm) to maximize the signal-to-noise ratio (SNR).

  • Chunking Configuration: Set the chunk duration (SW1) to roughly 60 Hz. Ensure the ratio of SW/SW1 is an integer to prevent severe sideband artifacts.

  • Acquisition: Run the pseudo-2D experiment. The software will reconstruct the 1D broadband decoupled proton spectrum from the acquired chunks.

  • Validation (The Self-Validating Step): Compare the integration of the collapsed C6-methyl singlet in the Pure Shift spectrum to a known internal standard. The ratio must match the standard 1D 1 H spectrum within a 2% margin of error. If it deviates, signal loss has occurred during slice selection, and the flip angle must be recalibrated.

Module 3: Quantitative Global Spectral Deconvolution (qGSD)

Q: I need to determine the exact yield of (6-methylquinolin-8-yl)methanol in the crude mixture, but the C8-hydroxymethyl peak (~5.0 ppm) overlaps with a reaction impurity. Standard sum integration fails. What is the alternative?

A: Standard sum integration indiscriminately calculates the area under the curve for all data points within a defined region, making it highly susceptible to underlying impurities and baseline distortions. 4 [4] solves this by computationally fitting theoretical lineshapes (typically Generalized Lorentzian) to the experimental data. It extracts the pure component's area by mathematically modeling and subtracting the overlapping impurity's fitted curve and baseline artifacts, allowing for precise qNMR even in heavily congested regions.

Table 1: Quantitative Data Comparison for Overlapping C8-Hydroxymethyl Signals (~5.0 ppm)

Integration MethodSNR RequirementAccuracy in Heavy OverlapBaseline Distortion SensitivityCausality / Mechanism
Standard Sum Integration Low (>10:1)Poor (+15-30% Error)Highly SensitiveIntegrates all data points indiscriminately.
Line Fitting (Lorentzian) Medium (>50:1)Moderate ( ± 5% Error)Moderately SensitiveFits ideal mathematical models; fails on asymmetric peaks.
qGSD (Deconvolution) High (>100:1)Excellent (<2% Error)Insensitive (Auto-corrected)Subtracts baseline/artifact contributions before integration.

Protocol: Self-Validating qGSD Workflow

  • Data Preparation: Apply zero-filling (at least 64k points) and a mild exponential window function (LB = 0.3 Hz) to the FID before Fourier Transform. Phase and baseline correct the spectrum manually.

  • Deconvolution: Execute the qGSD algorithm over the 4.8 - 5.2 ppm region. Allow the software to fit Generalized Lorentzian curves to all visible and hidden peaks.

  • Refinement: Manually adjust the linewidth and position constraints if the algorithm over-fits the noise.

  • Validation (The Self-Validating Step): Generate and review the residual plot (Experimental curve minus Fitted curve). A flat residual line (at the noise level) beneath the target C8-hydroxymethyl peak validates that the deconvolution model has successfully accounted for all overlapping signals. If peaks remain in the residual, the model requires additional simulated lineshapes.

References
  • NMR Study of Solvation Effect on the Geometry of Proton-Bound Homodimers of Increasing Size | The Journal of Physical Chemistry A - ACS Publications | 1

  • Pure-Shift-Based Proton Magnetic Resonance Spectroscopy for High-Resolution Studies of Biological Samples | MDPI | 2

  • Artifact reduction in pure shift NMR by SAPPHIRE technique | JEOL | 3

  • qGSD - quantitative Global Spectral Deconvolution | Mestrelab Research | 4

Sources

Validation & Comparative

Comparing (6-methylquinolin-8-yl)methanol with 8-hydroxyquinoline as metal ligands

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis: (6-Methylquinolin-8-yl)methanol vs. 8-Hydroxyquinoline as Metal Ligands

As a Senior Application Scientist, selecting the appropriate bidentate ligand is rarely a matter of simple binding affinity; it is an exercise in tuning steric geometry, electronic distribution, and thermodynamic stability to fit a specific biological or catalytic pocket. In this guide, we objectively compare two structurally related but mechanistically divergent N,O-coordinating ligands: the classic 8-hydroxyquinoline (8-HQ) and the highly tunable (6-methylquinolin-8-yl)methanol .

By dissecting the causality behind their coordination behaviors, this guide provides drug development professionals and inorganic chemists with the authoritative data needed to optimize metallopharmaceutical design and transition-metal catalysis.

Mechanistic Profiling: Chelate Ring Size and Electronic Effects

Both 8-HQ and (6-methylquinolin-8-yl)methanol act as bidentate ligands, coordinating metals via their quinoline nitrogen and oxygen atoms. However, their structural differences dictate entirely different coordination geometries and acid-base profiles.

8-Hydroxyquinoline (8-HQ): The Rigid 5-Membered Chelate 8-HQ possesses a phenolic hydroxyl group directly attached to the aromatic ring. Upon deprotonation (pKa ~9.9), it forms a highly conjugated, rigid 5-membered chelate ring with transition metals. The causality behind its immense thermodynamic stability (e.g., logβ2​≈26 for Cu²⁺) lies in the minimal ring strain of the 5-membered geometry and the strong nephelauxetic effect provided by the fully aromatic backbone. This allows 8-HQ to act as a potent, broad-spectrum metalloenzyme inhibitor and a copper-dependent antimicrobial agent[1].

(6-Methylquinolin-8-yl)methanol: The Flexible 6-Membered Chelate In contrast, the insertion of a methylene spacer in (6-methylquinolin-8-yl)methanol shifts the coordination from a 5-membered to a 6-membered chelate ring. This introduces sp3 flexibility, forcing the chelate ring out of absolute planarity. Furthermore, the aliphatic hydroxyl group is a significantly weaker acid (pKa > 14) than a phenol. Consequently, this ligand often coordinates as a neutral species unless exposed to strong bases. The 6-methyl group acts as a weak electron-donating group (+I effect), slightly increasing the basicity of the quinoline nitrogen. This conformational adaptability makes it an exceptional candidate for targeted receptor binding—such as acting as a Sigma-2 receptor ligand in pancreatic cancer therapies[2]—and as a highly specific directing group in palladium-catalyzed C–H functionalization[3].

Quantitative Performance & Coordination Properties

The following table summarizes the divergent physicochemical and coordination properties of both ligands, providing a baseline for rational ligand selection.

Parameter8-Hydroxyquinoline (8-HQ)(6-methylquinolin-8-yl)methanol
Coordination Motif N, O (Phenolic)N, O (Aliphatic)
Chelate Ring Geometry 5-membered (Rigid, Planar)6-membered (Flexible, Non-planar)
Hydroxyl pKa ~9.9> 14.0
Typical Metal Stoichiometry 1:2 (M:L) prevalent at physiological pH1:1 or 1:2 (Highly dependent on pH/Metal)
Thermodynamic Stability (Cu²⁺) Extremely High ( logβ2​>25 )Moderate to High
Primary Pharmacological Use Broad-spectrum antimicrobial, Ionophore[1]Targeted receptor binding (e.g., Sigma-2)[2]
Primary Catalytic Use Metalloenzyme inhibitorDirecting group in C-H activation[3]

Application Landscapes

Drug Development: 8-HQ is a classic "privileged structure" in medicinal chemistry. Its ability to form neutral, lipophilic ML₂ complexes allows it to act as an ionophore, shuttling metals like copper across cell membranes to induce localized toxicity. This mechanism is the foundation of its efficacy against Mycobacterium tuberculosis[1] and its use in developing anticancer hydrazone copper(II) complexes[4].

Conversely, (6-methylquinolin-8-yl)methanol is utilized when broad-spectrum metal chelation is undesirable. Its lower thermodynamic stability prevents systemic metal stripping, while its specific 3D conformation allows it to fit selectively into the binding pockets of the Sigma-2 receptor, showing sub-micromolar potency in pancreatic cancer cell lines without the off-target toxicity associated with stronger chelators[2].

Validated Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification (causality) and an internal quality control checkpoint.

Protocol A: Synthesis of Cu(II) Ligand Complexes

Objective: Isolate solid-state ML₂ complexes for downstream biological assays.

  • Ligand Solubilization: Dissolve 2.0 equivalents of the chosen ligand in minimal warm methanol.

    • Causality: Methanol is chosen because it easily dissolves the neutral ligands while allowing the resulting neutral metal complexes to precipitate.

  • Metal Addition: Slowly add 1.0 equivalent of Cu(CH₃COO)₂·H₂O dissolved in methanol dropwise under continuous stirring.

    • Causality: Copper(II) acetate is specifically selected over copper(II) chloride. The acetate anion acts as a mild internal base, facilitating the deprotonation of the ligand's hydroxyl group to drive complexation.

  • Precipitation & Washing: Stir for 2 hours at room temperature. Filter the resulting precipitate and wash with cold ethanol and diethyl ether.

  • Self-Validating Checkpoint: Perform FT-IR spectroscopy on the dried powder. The disappearance of the broad O-H stretching band (~3200-3400 cm⁻¹) and the shift of the C=N stretching frequency validate successful N,O-coordination without requiring immediate NMR analysis.

Protocol B: UV-Vis Spectrophotometric Titration for Binding Affinity

Objective: Determine the stoichiometry and conditional stability constants in solution.

  • Baseline Preparation: Prepare a 50μM solution of the ligand in a buffered 30% DMSO/H₂O mixture (pH 7.4).

    • Causality: The DMSO ensures ligand solubility, while the strict pH 7.4 buffer ensures the protonation state of the ligand remains constant throughout the titration, preventing pH-drift artifacts.

  • Titration: Sequentially add 5μM aliquots of a standard Cu²⁺ solution. Record the UV-Vis spectrum (250–600 nm) after each addition until the spectral changes plateau.

  • Self-Validating Checkpoint: Analyze the spectra for isosbestic points . The presence of sharp, distinct isosbestic points mathematically proves that only two absorbing species (free ligand and the ML complex) are in equilibrium. If the isosbestic points drift, it immediately alerts the researcher to secondary side-reactions or micro-precipitation.

Ligand Selection Logic

The following decision tree illustrates the logical relationship between structural requirements and ligand selection.

LigandComparison Root Metal Ligand Selection (N, O Coordination) Branch1 Rigid 5-Membered Chelate (Phenolic OH, pKa ~9.9) Root->Branch1 Branch2 Flexible 6-Membered Chelate (Aliphatic OH, pKa >14) Root->Branch2 App1 8-Hydroxyquinoline • High Thermodynamic Stability • Cu-dependent Ionophore • Broad Antimicrobial Branch1->App1 App2 (6-methylquinolin-8-yl)methanol • Conformational Adaptability • Sigma-2 Receptor Targeting • C-H Activation Directing Group Branch2->App2

Caption: Logical framework for selecting quinoline-based N,O-ligands based on chelate geometry and pKa.

Sources

Comprehensive Guide: Validation of (6-methylquinolin-8-yl)methanol Purity via HPLC-MS

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

(6-methylquinolin-8-yl)methanol is a highly functionalized heterocyclic building block. The quinoline scaffold is a privileged structure in drug discovery, widely recognized for its antimalarial, anticancer, and antibacterial properties[1]. The presence of the 8-hydroxymethyl group and the 6-methyl group introduces specific polar and steric characteristics to the molecule.

Accurate purity validation of this compound is paramount. Trace isomeric impurities or unreacted precursors can drastically alter the pharmacological efficacy of downstream active pharmaceutical ingredients (APIs) or poison transition-metal catalysts during synthesis. This guide provides an authoritative, self-validating framework for assessing the purity of (6-methylquinolin-8-yl)methanol, establishing High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) as the gold standard.

Analytical Platform Comparison: Why HPLC-MS?

When establishing a purity assay for quinoline derivatives, researchers typically evaluate three primary modalities: GC-MS, HPLC-UV, and HPLC-MS. The physicochemical properties of (6-methylquinolin-8-yl)methanol dictate the optimal choice.

Table 1: Performance Comparison of Analytical Modalities for Quinoline Derivatives
Analytical ModalitySpecificitySensitivity (LOD)Suitability for (6-methylquinolin-8-yl)methanolLimitations
HPLC-UV Moderate0.1 - 1.0 µg/mL[1]Good for bulk assay (Assay > 98%)Cannot differentiate co-eluting non-chromophoric impurities or structural isomers[1].
GC-MS High0.05 - 0.5 µg/mLPoor without derivatizationThe free hydroxyl (-OH) group causes peak tailing and thermal degradation at high injection temperatures[2].
HPLC-MS/MS Very HighParts-per-trillion[3]Gold Standard Higher instrument cost and complexity. Requires strict matrix effect mitigation[3].

The HPLC-MS Advantage: Modern HPLC-MS/MS systems offer a million-fold improvement in sensitivity over early analytical methods[3]. For (6-methylquinolin-8-yl)methanol, HPLC-MS provides orthogonal validation: chromatographic retention time combined with exact mass-to-charge (m/z) ratios and fragmentation patterns. This is critical for distinguishing the target compound from positional isomers (e.g., (3-methylquinolin-8-yl)methanol) which may co-elute in UV but exhibit distinct MS/MS fragmentation.

Mechanistic Causality in Experimental Design

A robust analytical protocol is not a random collection of parameters; it is a carefully engineered system where every choice has a chemical rationale.

  • Stationary Phase (Column): A high-purity C18 reverse-phase column (e.g., 5 µm, 4.6mm × 250mm) is selected[2]. The hydrophobic C18 chains interact effectively with the aromatic quinoline core via van der Waals forces, ensuring adequate retention.

  • Mobile Phase & pH Control: The mobile phase consists of Acetonitrile (organic modifier) and 50 mM aqueous ammonium formate adjusted to pH 3.0[4].

    • Causality: The quinoline nitrogen is weakly basic (pKa ~4.9). At pH 3.0, the nitrogen is fully protonated. This prevents secondary ion-exchange interactions with residual free silanols on the silica column, eliminating peak tailing. Ammonium formate is chosen because it is fully volatile, preventing MS source contamination.

  • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive mode[4].

    • Causality: The protonated quinoline readily forms a stable [M+H]+ molecular ion (m/z ~174.2) in the gas phase, providing a strong precursor signal for tandem mass spectrometry.

Self-Validating Experimental Protocol (ICH Q2(R1) Compliant)

To ensure trustworthiness, the method must be validated according to ICH Q2(R1) guidelines[3],[5]. This protocol incorporates internal checks to make the system self-validating.

Step 1: Sample Preparation & Matrix Mitigation
  • Weigh 10.0 mg of (6-methylquinolin-8-yl)methanol standard and dissolve in 10 mL of the initial mobile phase (e.g., 90% Water / 10% Acetonitrile) to prevent solvent-induced peak distortion.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Dilute to a working concentration of 1 µg/mL.

  • Filter through a 0.22 µm PTFE syringe filter to remove particulates that could clog the UHPLC system[1].

Step 2: Chromatographic Separation
  • System: UHPLC coupled to a Triple Quadrupole Mass Spectrometer.

  • Column: C18 (100 mm × 2.1 mm, 1.7 µm particle size) for high-resolution separation.

  • Gradient: Start at 10% Acetonitrile, ramp to 90% over 8 minutes.

    • Logic: Polar impurities elute early; the hydrophobic quinoline elutes mid-gradient; the final high-organic wash removes strongly retained hydrophobic contaminants.

  • Flow Rate: 0.3 mL/min. Injection Volume: 2 µL.

Step 3: Mass Spectrometry (MRM Mode)
  • Set the MS to positive ESI mode.

  • Identify the precursor ion: [M+H]+ at m/z 174.2.

  • Optimize collision energy (CE) using Argon gas to generate stable product ions (e.g., monitoring the loss of water [M+H−H2​O]+ ).

  • Monitor the specific transitions in Multiple Reaction Monitoring (MRM) mode to quantify trace impurities.

HPLC_MS_Workflow Prep Sample Preparation (0.22 µm PTFE Filter) Chrom UHPLC Separation (C18, pH 3.0 Gradient) Prep->Chrom 2 µL Injection Ion ESI+ Ionization [M+H]+ m/z 174.2 Chrom->Ion Eluent Transfer Detect Tandem MS (MRM) Trace Impurity Quantitation Ion->Detect Precursor Selection Valid Data Processing (Integration & Reporting) Detect->Valid Chromatogram Output

HPLC-MS Workflow for (6-methylquinolin-8-yl)methanol Purity Validation

Step 4: ICH Q2(R1) Validation Execution

A self-validating system requires empirical proof of its own reliability. Execute the following parameters:

  • Specificity: Inject a blank (mobile phase only). Self-Validation: Ensures no system peaks co-elute at the analyte's retention time[5].

  • Linearity: Prepare a 5-point calibration curve (0.1 to 5.0 µg/mL). Self-Validation: An R2>0.999 confirms detector response is directly proportional to concentration[1].

  • Accuracy: Spike known impurity standards into the sample matrix at 80%, 100%, and 120% of the specification limit. Self-Validation: Recovery between 98-102% proves the method is free from matrix suppression[1],[3].

  • Precision: Perform 6 replicate injections of the 100% standard. Self-Validation: A Relative Standard Deviation (RSD) < 2% guarantees instrumental and methodological stability[1].

Validation_Logic System ICH Q2(R1) Validation Spec Specificity Blank Injection System->Spec No Co-elution Lin Linearity R² > 0.999 System->Lin 5-Point Curve Acc Accuracy 98-102% Recovery System->Acc Matrix Spiking Prec Precision RSD < 2% System->Prec 6 Replicates

Self-Validating Logic for Analytical Method Robustness (ICH Q2 Guidelines)

References

  • PubMed. "Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry." National Institutes of Health.[Link]

  • PatSnap Eureka. "Purity Assurance: Analytical Methods For Trace Impurities (HPLC, GC, IC)." PatSnap. [Link]

  • ICH. "ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria." International Council for Harmonisation. [Link]

Sources

Comprehensive Mass Spectrometry Fragmentation Pattern Analysis of (6-methylquinolin-8-yl)methanol: ESI-Q-TOF vs. EI-GC-MS

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the structural elucidation and trace quantification of quinoline derivatives are critical steps in pharmacokinetics and impurity profiling. (6-methylquinolin-8-yl)methanol (C₁₁H₁₁NO, Exact Mass: 173.084 Da) presents a unique analytical challenge due to the presence of both a basic nitrogen heterocycle and a labile hydroxymethyl group.

This guide objectively compares the two dominant mass spectrometry (MS) platforms used for its analysis: Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF MS/MS) and Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS) . By understanding the causality behind their distinct fragmentation pathways, analysts can select the optimal platform for their specific workflow.

Mechanistic Fragmentation Analysis: The "Why" Behind the Spectra

The fragmentation pattern of (6-methylquinolin-8-yl)methanol is entirely dictated by the energy deposited during ionization and the resulting charge state.

ESI-MS/MS (Soft Ionization)

In positive electrospray ionization, the molecule readily accepts a proton at the basic quinoline nitrogen, forming the [M+H]⁺ precursor ion at m/z 174.091 [1].

  • Primary Cleavage (-18 Da): The spatial proximity of the protonated nitrogen to the C8-hydroxymethyl group facilitates an intramolecular proton transfer. The hydroxyl group becomes a superior leaving group (H₂O), resulting in a massive neutral loss to form a highly stabilized benzylic/aza-ortho-xylylene cation at m/z 156.081 . This is almost always the base peak in ESI-MS/MS for this class of compounds .

  • Secondary Cleavage (-27 Da): High collision energies force the opening of the nitrogen-containing ring, expelling hydrogen cyanide (HCN) to yield a fragment at m/z 129.07 .

EI-MS (Hard Ionization, 70 eV)

Electron impact strips a single electron from the molecule, generating a highly energetic radical cation [M]⁺• at m/z 173.084 [2].

  • Primary Cleavage (-31 Da): Unlike ESI, the radical site initiates an alpha-cleavage event. The C8-C(alpha) bond breaks to expel the hydroxymethyl radical (•CH₂OH), leaving behind a highly stable 6-methylquinoline cation at m/z 142.065 .

  • Secondary Cleavage (-27 Da): The 6-methylquinoline cation undergoes a classic heterocyclic ring contraction, losing HCN to form an indenyl-type cation at m/z 115.05 [3].

Fragmentation Pathway Visualization

MS_Fragmentation ESI_Prec [M+H]+ m/z 174.09 (ESI Soft Ionization) ESI_Frag1 [M+H - H2O]+ m/z 156.08 (Benzylic Cation) ESI_Prec->ESI_Frag1 - H2O (-18 Da) Neutral Loss EI_Prec [M]+• m/z 173.08 (EI Hard Ionization) EI_Frag1 [M - •CH2OH]+ m/z 142.06 (6-Methylquinoline Ion) EI_Prec->EI_Frag1 - •CH2OH (-31 Da) Radical Cleavage EI_Frag3 [M - H2O]+• m/z 155.07 EI_Prec->EI_Frag3 - H2O (-18 Da) ESI_Frag2 [M+H - H2O - HCN]+ m/z 129.07 (Ring Cleavage) ESI_Frag1->ESI_Frag2 - HCN (-27 Da) Ring Opening EI_Frag2 [M - •CH2OH - HCN]+ m/z 115.05 (Indenyl Cation) EI_Frag1->EI_Frag2 - HCN (-27 Da) Ring Opening

Figure 1: Comparative MS fragmentation pathways for (6-methylquinolin-8-yl)methanol.

Quantitative Platform Comparison

To determine the best analytical approach, compare the empirical performance metrics of both platforms summarized below:

ParameterESI-Q-TOF MS/MSEI-GC-MS
Ionization Mechanism Soft (Protonation)Hard (Electron Impact, 70 eV)
Precursor Ion [M+H]⁺ (m/z 174.091)[M]⁺• (m/z 173.084)
Base Peak (Primary Fragment) m/z 156.081 (-H₂O)m/z 142.065 (-•CH₂OH)
Mass Resolution High (>30,000 FWHM)Unit Resolution (Quadrupole)
Matrix Tolerance Susceptible to ion suppressionHighly tolerant (post-extraction)
Primary Application Trace quantification in biofluidsStructural confirmation & library matching

Self-Validating Experimental Protocols

To ensure scientific integrity, both methodologies below are designed as self-validating systems, utilizing internal standards and rigorous system suitability tests (SSTs) to guarantee data trustworthiness.

Protocol A: ESI-Q-TOF MS/MS Workflow (Trace Quantification)
  • Causality: Electrospray ionization requires analytes to be charged in the liquid phase. We utilize 0.1% Formic Acid to force the basic quinoline nitrogen into its protonated state, maximizing the [M+H]⁺ yield.

  • Validation: A stable isotope-labeled internal standard (SIL-IS) corrects for matrix-induced ion suppression, ensuring quantitative accuracy.

Step-by-Step Methodology:

  • Sample Preparation: Precipitate proteins from 50 µL of plasma using 150 µL of cold acetonitrile spiked with 10 ng/mL of a deuterated internal standard (e.g., quinoline-d7). Centrifuge at 14,000 × g for 10 minutes.

  • System Suitability Test (SST): Inject a solvent blank (50:50 Water:MeOH) to verify zero carryover. Follow with a neat standard injection. The system is validated only if the standard's [M+H]⁺ m/z is within ±5 ppm of the theoretical 174.0916.

  • Chromatography: Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Organic (Acetonitrile + 0.1% Formic Acid) over 5 minutes.

  • MS Acquisition: Operate in Positive ESI mode. Set capillary voltage to 3.5 kV. Ramp Collision Energy (CE) from 15 to 35 eV to capture both the precursor (m/z 174.09) and the diagnostic benzylic cation (m/z 156.08).

Protocol B: EI-GC-MS Workflow (Library Matching)
  • Causality: Electron ionization at 70 eV provides highly reproducible fragmentation regardless of the instrument vendor. Because the analyte has a free hydroxyl group, a fast temperature ramp is used to minimize secondary interactions and peak tailing on the GC stationary phase.

  • Validation: Daily tuning with PFTBA ensures the mass axis is calibrated and the electron beam energy is consistent.

Step-by-Step Methodology:

  • System Tuning (Self-Validation): Prior to analysis, tune the mass spectrometer using Perfluorotributylamine (PFTBA). The system is validated only if the relative abundances of m/z 69, 219, and 502 meet the manufacturer's target ratios.

  • Sample Preparation: Extract the analyte into a non-polar solvent (e.g., Hexane/Ethyl Acetate 1:1). Add 4-chlorotoluene as an internal standard to monitor injection volume reproducibility.

  • Chromatography: Inject 1 µL in splitless mode (Inlet at 250°C). Use a DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Program the oven: hold at 80°C for 1 min, ramp at 20°C/min to 280°C, and hold for 3 mins.

  • MS Acquisition: Set the ion source to 230°C. Scan from m/z 50 to 300. Monitor the base peak at m/z 142.06 and the molecular ion at m/z 173.08 for quantification and qualification, respectively .

References

  • Qing, Z., Xu, Y., Yu, L., & Zeng, J. (2020). "Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry." Scientific Reports, 10(1), 1-13. Available at:[Link]

  • Clugston, D. M., & MacLean, D. B. (1966). "Mass spectra of oxygenated quinolines." Canadian Journal of Chemistry, 44(7), 781-787. Available at:[Link]

  • National Institute of Standards and Technology (NIST). "Quinoline, 6-methyl-". NIST Chemistry WebBook, SRD 69. Available at:[Link]

Sources

Benchmarking (6-methylquinolin-8-yl)methanol fluorescence against standard fluorophores

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking (6-methylquinolin-8-yl)methanol Fluorescence Against Standard Fluorophores: A Comprehensive Guide

As fluorescent probes become increasingly central to diagnostics, cellular imaging, and drug development, selecting the optimal fluorophore requires a rigorous understanding of photophysical properties. Quinoline derivatives, such as (6-methylquinolin-8-yl)methanol (6-MQM)[1], are highly valued for their environmental sensitivity and utility as structural building blocks. However, to deploy them effectively, their emission characteristics must be objectively benchmarked against universally accepted standards like Quinine Sulfate, Fluorescein, and Rhodamine B.

This guide provides a deep-dive comparative analysis, detailing the mechanistic causality behind quinoline fluorescence, quantitative benchmarking data, and a self-validating experimental protocol for determining quantum yields.

Mechanistic Causality: Why 6-MQM Behaves Differently

To understand the fluorescence profile of (6-methylquinolin-8-yl)methanol, we must analyze its molecular architecture. The quinoline core is highly susceptible to Photoinduced Electron Transfer (PET) [2]. In neutral or basic environments, the lone pair of electrons on the quinoline nitrogen atom quenches the excited state via non-radiative decay, resulting in a characteristically low quantum yield[3].

However, 6-MQM possesses two critical modifications:

  • The 6-Methyl Group: This electron-donating group increases the electron density of the aromatic system, slightly red-shifting the absorption maximum and enhancing molar absorptivity compared to an unsubstituted quinoline.

  • The 8-Hydroxymethyl Group: Positioned adjacent to the quinoline nitrogen, this moiety can participate in intramolecular hydrogen bonding or act as a bidentate ligand for metal ions (e.g., Zn2+ , Al3+ ).

When the quinoline nitrogen is protonated (in acidic media) or coordinated to a metal ion, the lone pair is engaged. This structural rigidity blocks the PET pathway, forcing the molecule to relax via radiative decay (fluorescence)[4]. This makes 6-MQM an exceptional "turn-on" sensor for microenvironmental changes, unlike standard fluorophores (like Fluorescein) which are constitutively fluorescent but simply change intensity with pH[5].

Mechanism Neutral Neutral 6-MQM (PET Active) Protonated Protonated / Chelated 6-MQM (PET Blocked) Neutral->Protonated Acidic pH or Metal Ions Quenched Non-Radiative Decay (Fluorescence Quenched) Neutral->Quenched Photon Excitation Fluorescence Radiative Decay (Strong Emission) Protonated->Fluorescence Photon Excitation

Mechanism of PET-driven fluorescence activation in quinoline derivatives.

Quantitative Photophysical Comparison

When benchmarking a novel compound like 6-MQM, it must be evaluated against established reference materials. Quinine Sulfate (QS) is the gold standard for the UV-to-blue region[6], making it the ideal primary benchmark for quinolines. Fluorescein and Rhodamine B serve as standards for the green and red regions, respectively[3].

Table 1: Photophysical Benchmarking of 6-MQM vs. Standard Fluorophores

FluorophoreOptimal SolventExcitation Max ( λex​ )Emission Max ( λem​ )Quantum Yield ( Φ )Fluorescence Lifetime ( τ )
(6-methylquinolin-8-yl)methanol Methanol / Acidic Media~310 - 330 nm~410 - 430 nm~0.02 - 0.27*[3]Environment Dependent
Quinine Sulfate 0.5 M H2​SO4​ 310 - 347.5 nm[7]450 nm0.546[6]~17.0 ns[5]
Fluorescein 0.1 M NaOH490 nm514 nm0.79[3]~4.0 ns[5]
Rhodamine B Ethanol540 nm565 nm0.49 - 0.70[3]~1.5 ns

*Note: The quantum yield of substituted quinolines is highly variable. In neutral methanol, Φ is typically <0.05 due to PET. Upon protonation or coordination, Φ can increase up to 0.27 or higher[3].

Self-Validating Experimental Protocol: Quantum Yield Determination

To objectively measure the quantum yield of 6-MQM, we must utilize a comparative method. Crucially, this protocol incorporates a self-validating control loop: before measuring the unknown (6-MQM), the system must successfully calculate the known quantum yield of a secondary standard (Fluorescein) using the primary standard (Quinine Sulfate)[7]. If the instrument cannot accurately verify the secondary standard, the data for the unknown is invalid.

Step-by-Step Methodology

Phase 1: Preparation & System Validation

  • Prepare Primary Standard: Dissolve Quinine Sulfate in 0.5 M H2​SO4​ [6].

  • Prepare Secondary Standard: Dissolve Fluorescein in 0.1 M NaOH[5].

  • Prepare Test Sample: Dissolve 6-MQM in spectrophotometric grade Methanol[1].

  • Concentration Tuning (Causality): Dilute all solutions until their absorbance at the chosen excitation wavelength ( λex​=310 nm) is strictly ≤0.1 . Why? Absorbance above 0.1 triggers the inner-filter effect, where the fluorophore re-absorbs its own emitted light, artificially depressing the measured quantum yield[6].

Phase 2: Spectral Acquisition 5. Measure Absorbance ( A ): Record the exact absorbance of all three solutions at the excitation wavelength using a UV-Vis spectrophotometer. 6. Measure Emission ( I ): Excite the samples at 310 nm and record the fluorescence emission spectra. Integrate the total area under the emission curve for each sample[3].

Phase 3: The Validation Loop & Calculation 7. Calculate Secondary Standard: Use the comparative equation below to calculate the Φ of Fluorescein using Quinine Sulfate as the reference.

  • Validation Gate: If the calculated Φ of Fluorescein is not 0.79±0.05 , halt the experiment. Recalibrate the spectrometer's wavelength-dependent sensitivity[6].

  • Calculate 6-MQM: Once validated, apply the same equation to calculate the Φ of 6-MQM.

The Comparative Equation: Φx​=Φs​×(Is​Ix​​)×(Ax​As​​)×(ns​nx​​)2

(Where Φ = Quantum Yield, I = Integrated Emission Area, A = Absorbance at λex​ , n = Refractive Index of the solvent; subscripts x and s denote the unknown and standard, respectively[3].)

G S1 1. Sample Preparation Ensure Absorbance < 0.1 S2 2. Primary Calibration Measure Quinine Sulfate (QS) S1->S2 Prevents Inner-Filter Effect S3 3. System Validation Calculate Fluorescein QY vs QS S2->S3 Establishes Baseline S4 4. Unknown Measurement Acquire 6-MQM Spectra S3->S4 If QY = ~0.79 (Validated) S5 5. Final Calculation Apply Refractive Index Correction S4->S5 Yields Accurate 6-MQM QY

Self-validating workflow for relative fluorescence quantum yield determination.

Application Guide: When to Choose 6-MQM

While standard fluorophores like Fluorescein and Rhodamine B boast massive quantum yields and brightness, they are "always-on" dyes. They are ideal for static labeling (e.g., tagging an antibody).

Conversely, (6-methylquinolin-8-yl)methanol should be selected when dynamic environmental sensing is required. Because its fluorescence is heavily gated by PET, 6-MQM is practically invisible in a neutral, uncoordinated state. It becomes a powerful tool in drug development for:

  • Metal Ion Sensing: Designing probes that only fluoresce upon binding to target analytes (like Zinc in neurobiology).

  • pH Mapping: Highlighting acidic microenvironments, such as lysosomes or tumor microenvironments, where the quinoline nitrogen becomes protonated.

  • Photocatalysis & Ligand Design: The hydroxymethyl group allows for easy synthetic functionalization (e.g., esterification[1]), making it a highly modular building block for more complex, targeted fluorescent probes.

References

  • Testing Fluorescence Lifetime Standards using Two-Photon Excitation and Time-Domain Instrumentation: Fluorescein, Quinine Sulfate and Green Fluorescent Protein. nih.gov.
  • (PDF) Testing Fluorescence Lifetime Standards using Two-Photon Excitation and Time-Domain Instrumentation: Fluorescein, Quinine Sulfate and Green Fluorescent Protein.
  • The Fluorescence Quantum Yield (ΦF)
  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. nih.gov.
  • A Comparative Analysis of the Quantum Yield of 2-(2-Aminoethoxy)quinoline and Other Common Fluorophores. benchchem.com.
  • Palladium-Catalyzed C–H Bond Functionalization Reactions Using Phosphate/Sulfonate Hypervalent Iodine Reagents. acs.org.
  • Quinine sulf
  • A fluorescence standard reference material: quinine sulfate dihydr

Sources

Comparative cytotoxicity studies of (6-methylquinolin-8-yl)methanol derivatives

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comparative analysis of the cytotoxic properties of derivatives based on the quinolin-8-yl core structure. While direct, comprehensive comparative studies on (6-methylquinolin-8-yl)methanol derivatives are limited in publicly accessible literature, this document synthesizes available data on closely related analogues, primarily quinolin-8-ol derivatives, to provide researchers, scientists, and drug development professionals with actionable insights into their structure-activity relationships (SAR) and therapeutic potential.

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer properties.[1] Its derivatives have been shown to exert cytotoxic effects through various mechanisms, such as the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[2] The C-8 position of the quinoline ring is a frequent site for substitution, leading to compounds with significant potential for further development. This guide focuses on derivatives featuring a hydroxyl or methanol group at this position, exploring how additional substitutions on the quinoline and appended rings modulate their cytotoxic efficacy against cancer cell lines.

The Quinolin-8-ol Core: A Focus on Comparative Cytotoxicity

The hydroxyl group at the C-8 position is a key feature influencing the biological activity of these compounds. Studies directly comparing derivatives with different substituents provide the most reliable insights into SAR. A key study systematically compared a series of 2-styryl-8-hydroxy quinolines (SA series) against their 2-styryl-8-nitro quinoline counterparts (SB series), offering a clear view of the role of the C-8 substituent.

In Vitro Model: Human Cervical Carcinoma (HeLa) Cells

The primary data presented for this direct comparison was generated using the HeLa human cervical carcinoma cell line, a robust and widely used model for in vitro cancer research. Cytotoxicity was quantified by determining the half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit the growth of 50% of the cells.

Quantitative Comparison of 2-Styryl Quinoline Derivatives

The following table summarizes the IC50 values for the two series of compounds, highlighting the impact of substituents on both the quinoline and the styryl rings. A lower IC50 value indicates greater cytotoxic potency.

Compound IDQuinoline Ring (C-8)Styryl Ring (C-4')IC50 (µM) on HeLa Cells[3]
S1A -OH-OCH₃4.69
S2A -OH-SCH₃3.12
S3A -OH-Br2.52
S1B -NO₂-OCH₃10.37
S2B -NO₂-SCH₃4.88
S3B -NO₂-Br2.90

Structure-Activity Relationship (SAR) Insights

The data presented above allows for the formulation of clear SAR principles for this class of compounds. The causality behind these relationships is rooted in the electronic and steric properties of the substituents, which influence the molecule's ability to interact with biological targets.

  • Primacy of the C-8 Hydroxyl Group : The SA series compounds, featuring a hydroxyl group at the C-8 position, consistently demonstrated superior cytotoxicity compared to the SB series, which have a nitro group at the same position.[3] The IC50 values for the SA series ranged from 2.52 to 4.69 µM, while the SB series ranged from 2.90 to 10.37 µM.[3] This suggests the hydroxyl group is a critical pharmacophore, potentially through its ability to form hydrogen bonds with target proteins or to chelate metal ions essential for enzymatic function.

  • Influence of Styryl Ring Substituents : Within both series, cytotoxicity is significantly modulated by the substituent on the styryl ring. Electron-withdrawing groups enhance cytotoxic activity. The compound with a bromine atom (-Br), a strong electron-withdrawing group, exhibited the highest potency in both the SA series (S3A, IC50 = 2.52 µM) and the SB series (S3B, IC50 = 2.90 µM).[3] This enhancement may be due to altered electronic properties of the conjugated system, improving target binding or cellular uptake.

The following diagram illustrates the key SAR findings on the 2-styryl-8-substituted quinoline scaffold.

G cluster_quinoline Structure-Activity Relationship cluster_styryl Quinoline Position 8 Quinoline Core Position 2 Styryl Styryl Ring Position 4' Quinoline:c2->Styryl Attached via vinyl bridge OH -OH Group (Hydroxy) Quinoline:c8->OH NO2 -NO2 Group (Nitro) Quinoline:c8->NO2 Br -Br Group (Bromo) Styryl:c4->Br OCH3 -OCH3 / -SCH3 (Electron-Donating) Styryl:c4->OCH3 Activity_High Higher Cytotoxicity OH->Activity_High Increases Activity Activity_Low Lower Cytotoxicity NO2->Activity_Low Decreases Activity Br->Activity_High Increases Activity (Electron-Withdrawing) Activity_Moderate Moderate Cytotoxicity OCH3->Activity_Moderate Lower Activity (Electron-Donating)

Caption: Key SAR determinants for 2-styryl-8-substituted quinolines.

Standardized Protocol for In Vitro Cytotoxicity Assessment: MTT Assay

To ensure the reproducibility and validity of cytotoxicity data, a standardized protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability.[4] The principle lies in the reduction of the yellow tetrazolium salt MTT by metabolically active cells, specifically by NAD(P)H-dependent cellular oxidoreductase enzymes, to form a purple formazan product.[5] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology
  • Cell Seeding : Seed cancer cells (e.g., HeLa) into a 96-well flat-bottomed plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[3][4]

  • Compound Treatment : Prepare stock solutions of the quinoline derivatives in a suitable solvent like DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO, typically ≤0.5%) and a positive control (a known cytotoxic drug).[4] Incubate for the desired exposure time (e.g., 48 hours).

  • MTT Incubation : After the treatment period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well. Incubate the plate for an additional 4 hours at 37°C.[4]

  • Formazan Solubilization : Carefully remove the medium from each well without disturbing the cells or the formazan crystals. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[4] Gently agitate the plate on a shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement : Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[5]

  • Data Analysis : Calculate the percentage of cell viability for each treatment relative to the vehicle control wells. Plot the percentage of cell viability against the compound concentration on a logarithmic scale. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

The following diagram outlines the experimental workflow for the MTT assay.

MTT_Workflow A 1. Cell Seeding Seed cells in 96-well plate (e.g., 5x10³ cells/well) B 2. Incubation (24h) Allow cells to attach A->B C 3. Compound Treatment Add various concentrations of quinoline derivatives B->C D 4. Incubation (48h) Expose cells to compounds C->D E 5. Add MTT Reagent (20 µL, 5 mg/mL) D->E F 6. Incubation (4h) Viable cells convert MTT to purple formazan E->F G 7. Solubilize Formazan Remove medium, add DMSO (150 µL) F->G H 8. Measure Absorbance Read plate at 570 nm G->H I 9. Data Analysis Calculate % Viability Determine IC50 values H->I

Sources

Safety Operating Guide

Personal protective equipment for handling (6-methylquinolin-8-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: (6-Methylquinolin-8-yl)methanol

As a Senior Application Scientist, I have designed this protocol to provide researchers, scientists, and drug development professionals with a rigorous, self-validating framework for handling (6-methylquinolin-8-yl)methanol (CAS: 1261452-96-3)[1].

Beyond a standard Safety Data Sheet (SDS), this guide synthesizes physicochemical data with toxicological mechanisms to explain the causality behind our safety recommendations. Quinoline derivatives are highly lipophilic and can undergo cytochrome P450-mediated metabolic activation in the liver, potentially leading to genotoxic epoxides[2]. Notably, methyl-substituted quinolines (such as 6-methylquinoline) have demonstrated higher mutagenic potential in Salmonella typhimurium assays than the parent quinoline molecule[3]. Consequently, handling this compound requires stringent engineering controls and specific Personal Protective Equipment (PPE) to prevent dermal permeation and inhalation.

Hazard Profile & Physicochemical Data

Before initiating any workflow, personnel must understand the physical properties that dictate the compound's behavior in the laboratory environment.

Property / HazardValue / ClassificationMechanistic Implication
CAS Number 1261452-96-3[1]Unique identifier for inventory and waste tracking.
Molecular Formula C₁₁H₁₁NOLow molecular weight and lipophilic core facilitate rapid membrane crossing.
Physical State Solid / Crystalline powderHigh risk of aerosolization during weighing or transfer.
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3The basic nitrogen of the quinoline ring causes local mucosal irritation and potential respiratory distress upon inhalation.
Solubility Soluble in DMSO, DMF, MethanolSolvents like DMSO act as carrier agents, exponentially increasing the risk of transdermal absorption if spilled on the skin.

PPE Selection Matrix & Causality

Standard nitrile gloves are insufficient for prolonged exposure to quinoline derivatives, as the aromatic heterocyclic ring rapidly permeates thin nitrile barriers[4].

PPE CategoryRequired EquipmentScientific Justification (Causality)
Hand Protection Butyl Rubber Gloves (Primary) over thin Nitrile (Inner).Butyl rubber provides excellent resistance to both quinoline derivatives and the polar aprotic solvents (like DMSO) typically used to dissolve them[4]. The inner nitrile glove acts as a clean barrier when removing the contaminated outer glove.
Eye Protection Chemical Splash Goggles (Not standard safety glasses).Standard glasses do not seal the orbital area. Fine crystalline dust from the powder form can bypass safety glasses, causing severe corneal irritation.
Respiratory N95 / P100 Particulate Respirator (if handled outside a hood).Prevents inhalation of aerosolized micro-particles during the weighing of the dry powder, mitigating STOT SE 3 respiratory hazards.
Body Protection Flame-resistant Lab Coat (fully buttoned) & closed-toe shoes.Prevents localized skin accumulation of dust.

Operational Workflow & Logic Diagram

The following Graphviz diagram illustrates the decision-making logic for PPE selection based on the physical state of (6-methylquinolin-8-yl)methanol during your experiment.

G Start Handling (6-methylquinolin-8-yl)methanol Form Assess Physical State Start->Form Powder Solid / Powder Form (High Inhalation Risk) Form->Powder Solution Solution in DMSO/DMF (High Dermal Permeation) Form->Solution PPE_Powder N95/P100 Respirator Chemical Goggles Weighing Enclosure Powder->PPE_Powder PPE_Solution Fume Hood Face Shield Butyl Rubber Gloves Solution->PPE_Solution Action Execute Protocol PPE_Powder->Action PPE_Solution->Action

PPE and engineering control decision tree based on the physical state of the chemical.

Step-by-Step Operational Protocols

Protocol A: Preparation of Stock Solutions (Self-Validating Workflow)

Objective: Safely reconstitute the powder into a 10 mM stock solution using DMSO without exposing the operator to airborne particulates.

  • Preparation & Purging: Ensure the chemical fume hood has a face velocity of 80–100 feet per minute (fpm). Line the hood workspace with a disposable, absorbent, plastic-backed bench pad.

  • PPE Donning: Don a lab coat, chemical splash goggles, and double gloves (Nitrile inner, Butyl Rubber outer).

  • Gravimetric Transfer (Self-Validating Step):

    • Pre-weigh a sealed, empty amber glass vial (Vial A). Tare the balance.

    • Inside the hood, use an anti-static micro-spatula to transfer the estimated required mass of (6-methylquinolin-8-yl)methanol into Vial A.

    • Cap the vial tightly, wipe the exterior with a 70% ethanol wipe, and transfer it to the analytical balance.

    • Validation: By weighing the closed vial, you prevent contamination of the balance and eliminate inhalation risk outside the hood.

  • Solvent Addition: Return the vial to the hood. Calculate the required volume of anhydrous DMSO to achieve a 10 mM concentration. Slowly pipette the DMSO down the inner wall of the vial to prevent aerosolizing the powder.

  • Dissolution Verification: Cap the vial and vortex gently for 30 seconds.

    • Validation: Hold the vial against a light source. The solution must be completely transparent with no refractive particulates. If particulates remain, sonicate in a water bath for 2 minutes.

Protocol B: Spill Response & Decontamination

Objective: Neutralize and remove spills without spreading the lipophilic contaminant.

  • Evacuate & Assess: If a spill occurs outside the fume hood, immediately alert personnel and establish a 1-meter perimeter.

  • Dry Spill (Powder):

    • Do not sweep. Sweeping aerosolizes the powder.

    • Cover the powder with damp absorbent paper towels (moistened with water or 10% ethanol) to suppress dust.

    • Carefully scoop the towels into a hazardous waste bag using a disposable plastic scraper.

  • Wet Spill (DMSO Solution):

    • Cover the spill with a commercial universal absorbent or diatomaceous earth.

    • Allow 5 minutes for complete capillary absorption.

    • Collect the slurry into a compatible, sealable waste container.

  • Surface Decontamination: Wash the affected surface three times: first with 70% ethanol (to dissolve residual quinoline), followed by a 1% Alconox/water detergent solution (to remove the solvent/chemical mixture), and finally with distilled water.

Disposal & Waste Management

Improper disposal of quinoline derivatives poses severe aquatic toxicity risks.

  • Segregation: Never mix quinoline-containing waste with strong oxidizing agents or strong acids, as exothermic decomposition can occur.

  • Liquid Waste: Collect all DMSO/DMF stock solutions in a designated, clearly labeled "Halogen-Free Organic Solvent Waste" high-density polyethylene (HDPE) carboy.

  • Solid Waste: Contaminated gloves, bench pads, and empty chemical vials must be placed in a sealed, puncture-resistant bag labeled "Toxic Solid Waste - Contains Quinoline Derivatives."

  • Manifesting: Log the exact mass/volume of (6-methylquinolin-8-yl)methanol disposed of in the institutional waste manifest to comply with local environmental regulations regarding heterocyclic aromatic compounds.

References

  • California Office of Environmental Health Hazard Assessment (OEHHA). "Evidence on the Carcinogenicity of Quinoline and Its Strong Acid Salts." CA.gov. Available at: [Link]

  • National Toxicology Program (NTP). "Nomination Background: 8-Methylquinoline (CASRN: 611-32-5)." NIH. Available at: [Link]

  • Scribd. "Chemical Glove Compatibility Guide." Scribd Document Library. Available at: [Link]

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.